4-(3-Chlorophenyl)-3-thiosemicarbazide
Description
The exact mass of the compound N-(3-chlorophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132373. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3-(3-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSLJYYTYKWSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962303 | |
| Record name | N-(3-Chlorophenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42135-76-2 | |
| Record name | 4-(3-Chlorophenyl)thiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42135-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Chlorophenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42135-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-(3-Chlorophenyl)-3-thiosemicarbazide. This compound belongs to the thiosemicarbazide class of molecules, which are recognized for their diverse pharmacological activities, including antibacterial, antifungal, and antiparasitic properties. The strategic placement of a chlorine atom on the phenyl ring at the meta position can significantly influence the compound's physicochemical properties and biological activity.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₇H₈ClN₃S and a molecular weight of 201.67 g/mol .[1][2] Key identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈ClN₃S |
| Molecular Weight | 201.67 g/mol [1][2] |
| CAS Number | 42135-76-2[1][2] |
| Appearance | Solid[1][2] |
| InChI Key | YUSLJYYTYKWSHL-UHFFFAOYSA-N[1][2] |
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic addition reaction between 3-chlorophenyl isothiocyanate and hydrazine hydrate. This method is a common and efficient route for the preparation of 4-aryl-3-thiosemicarbazides.
Synthesis Workflow
Caption: Synthetic route for this compound.
Experimental Protocol
This protocol is a generalized procedure for the synthesis of 4-aryl-3-thiosemicarbazides and can be adapted for the synthesis of this compound.
Materials:
-
3-Chlorophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate (1 equivalent) in ethanol.
-
In a separate flask, prepare a solution or suspension of 3-chlorophenyl isothiocyanate (1 equivalent) in ethanol.
-
While stirring vigorously and cooling the hydrazine hydrate solution in an ice bath, add the 3-chlorophenyl isothiocyanate solution dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the solid precipitate of this compound is collected by filtration.
-
The crude product is washed with cold ethanol or water to remove any unreacted starting materials.
-
For further purification, the product can be recrystallized from a suitable solvent, such as ethanol.
Characterization
The structural elucidation and confirmation of this compound are performed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3400), C=S stretching (around 1100-1300), and aromatic C-H and C=C stretching. The presence of the C-Cl bond may show a peak in the fingerprint region. |
| ¹H NMR | Signals corresponding to the aromatic protons on the 3-chlorophenyl ring, and exchangeable protons of the -NH and -NH₂ groups of the thiosemicarbazide moiety. |
| ¹³C NMR | Resonances for the carbon atoms of the 3-chlorophenyl ring and a characteristic signal for the C=S carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (201.67 g/mol ) and characteristic fragmentation patterns. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur should be in agreement with the calculated values for C₇H₈ClN₃S. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of 4-(3-chlorophenyl)thiosemicarbazide has been reported as monoclinic, with the space group P21/c.[3] The sulfur and terminal hydrazinic nitrogen atoms are in a trans conformation.[3] |
Biological Activity and Potential Signaling Pathway
Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities. The 3-chlorophenyl substituent in the target compound is of particular interest as halogen atoms on the phenyl ring have been shown to influence biological activity.[4]
Antibacterial and Antiparasitic Potential
Derivatives of this compound have demonstrated antibacterial activity.[3] Furthermore, 4-arylthiosemicarbazides have been investigated as inhibitors of Toxoplasma gondii, a protozoan parasite. The proposed mechanism of action involves the inhibition of tyrosine hydroxylase, a crucial enzyme in the parasite's L-tyrosine metabolism.[5][6][7]
Proposed Signaling Pathway Inhibition in Toxoplasma gondii
The following diagram illustrates the potential mechanism of action of this compound in inhibiting the growth of Toxoplasma gondii.
Caption: Inhibition of T. gondii growth by targeting tyrosine hydroxylase.
This guide provides a foundational understanding of the synthesis and characterization of this compound. The presented information, including the detailed experimental protocol and potential mechanism of action, serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further investigation into the specific biological targets and optimization of the structure could lead to the development of potent drugs with improved efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
crystal structure analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide
An In-depth Technical Guide on the Crystal Structure Analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the (C₇H₈ClN₃S). It details the crystallographic data, molecular conformation, and experimental protocols involved in its characterization. The relationship between its molecular structure and biological activity is also discussed, offering valuable insights for medicinal chemistry and drug design.
Introduction
Thiosemicarbazide derivatives are a class of compounds renowned for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The compound this compound, with the molecular formula C₇H₈ClN₃S, is a significant member of this family.[2] Understanding its three-dimensional structure at an atomic level is crucial for elucidating its mechanism of action, establishing structure-activity relationships (SAR), and guiding the rational design of new, more potent therapeutic agents. This guide summarizes the key findings from its single-crystal X-ray diffraction analysis.
Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the table below.[2]
| Parameter | Value |
| Empirical Formula | C₇H₈ClN₃S |
| Molecular Weight (Mr) | 201.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.914 (5) Å |
| b | 4.304 (4) Å |
| c | 30.306 (3) Å |
| β | 94.66 (3)° |
| Volume (V) | 899.0 (1) ų |
| Molecules per Unit Cell (Z) | 4 |
| Density (Dm, measured) | 1.54 Mg m⁻³ |
| Density (Dx, calculated) | 1.490 Mg m⁻³ |
| Radiation | Cu Kα (λ = 1.5418 Å) |
| Temperature (T) | 298 K |
| Final R-factor | 0.048 |
| Observed Reflections | 1219 |
Molecular Structure and Conformation
The molecular structure analysis provides critical insights into the compound's stereochemistry.
-
Conformation: A key feature of the molecular structure is the conformation of the thiosemicarbazide chain. The sulfur (S) atom and the terminal hydrazinic nitrogen (N) atom are arranged in a trans conformation.[2] This arrangement is a common feature in many thiosemicarbazone derivatives.
-
Electronic Effects: The chlorine atom at the meta-position of the phenyl ring acts as a sigma-electron-withdrawing group. This electronic effect influences the charge distribution across the molecule, decreasing the net negative charge on the terminal nitrogen atom when compared to para-substituted chloro and methoxy derivatives.[2]
-
Hydrogen Bonding: In the crystal lattice, molecules are stabilized by a network of intermolecular hydrogen bonds, a typical feature for thiosemicarbazides that influences their crystal packing.
Experimental Protocols
The determination of the crystal structure involves a multi-step process, from chemical synthesis to crystallographic data refinement.
Synthesis and Crystallization
The synthesis of thiosemicarbazide derivatives typically involves the condensation reaction of a relevant hydrazide with an appropriate isothiocyanate.[3][4] For this compound, this would involve the reaction of a suitable precursor with 3-chlorophenyl isothiocyanate.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as methanol or ethanol.[5][6]
X-ray Data Collection and Structure Refinement
The crystallographic data were collected at 298 K using a single-crystal X-ray diffractometer with Cu Kα radiation.[2] The structure was solved using direct methods and refined by full-matrix least-squares on F².[7] This standard procedure allows for the precise determination of atomic positions and thermal parameters.
Structure-Activity Relationship
The structural data obtained from this analysis are vital for understanding the compound's biological activity.
-
Antibacterial Activity: The study revealed that this compound exhibits antibacterial activity, which was tested against Escherichia coli.[2]
-
Influence of Substituents: The electron-withdrawing nature of the meta-substituted chlorine atom reduces the negative charge on the terminal nitrogen atom. This change in electronic properties is correlated with a decrease in antibacterial activity compared to other derivatives, such as the p-chloro and p-methoxy analogues.[2] This finding underscores the importance of substituent position and electronic effects in modulating the biological efficacy of thiosemicarbazide compounds.
Conclusion
The single-crystal X-ray diffraction analysis of this compound has successfully elucidated its precise three-dimensional structure. The compound crystallizes in the monoclinic space group P2₁/c, with the thiosemicarbazide moiety in a trans conformation.[2] The structural data, when correlated with biological assays, reveal a clear link between the electronic effects of the chloro-substituent and the compound's reduced antibacterial activity.[2] This detailed structural knowledge serves as a critical foundation for the future design and development of novel thiosemicarbazide-based therapeutic agents with improved efficacy.
References
- 1. 4-(4-Chlorophenyl)-3-thiosemicarbazide [myskinrecipes.com]
- 2. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
Spectroscopic Analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Chlorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for the 3-chloro isomer, this guide utilizes data from the closely related 4-(4-chlorophenyl)-3-thiosemicarbazide as a representative example to illustrate the expected spectral characteristics. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, structured format to facilitate research and development.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₇H₈ClN₃S[1]
-
Molecular Weight: 201.67 g/mol [1]
-
CAS Number: 42135-76-2
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for chlorophenyl-substituted thiosemicarbazides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following data is for the analogous 4-(4-chlorophenyl)-3-thiosemicarbazide and is presented here as an illustrative example.
Table 1: ¹³C NMR Spectral Data of 4-(4-Chlorophenyl)-3-thiosemicarbazide
| Chemical Shift (δ) ppm | Assignment |
| 181.8 | C=S (Thiourea carbon) |
| 137.0 | Aromatic C-Cl |
| 131.1 | Aromatic CH |
| 129.7 | Aromatic CH |
| 128.1 | Aromatic C-N |
Data sourced from PubChem for 4-(4-chlorophenyl)-3-thiosemicarbazide.[2]
¹H NMR Spectroscopy (Expected)
For this compound, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the thiosemicarbazide moiety. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The NH and NH₂ protons would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=S, and aromatic C-H and C=C bonds. The data below for the 4-chloro isomer illustrates these features.
Table 2: FT-IR Spectral Data of 4-(4-Chlorophenyl)-3-thiosemicarbazide
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (NH and NH₂) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1585 | Aromatic C=C stretching |
| 1500 - 1400 | Aromatic C=C stretching |
| ~1300 | C=S stretching |
| 850 - 550 | C-Cl stretching |
| 900 - 675 | Aromatic C-H bending (oop) |
General ranges are based on established IR correlation charts. Specific peak values for 4-(4-chlorophenyl)-3-thiosemicarbazide can be found on PubChem.[2][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 201, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak).
Table 3: Mass Spectrometry Data of this compound
| m/z | Assignment |
| 201 | [M]⁺ (with ³⁵Cl) |
| 203 | [M+2]⁺ (with ³⁷Cl) |
Expected values based on the molecular formula.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[5]
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range to observe the molecular ion and fragment ions.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
References
- 1. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)-3-thiosemicarbazide | C7H8ClN3S | CID 706988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Potent Biological Profile of 4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives, a class of compounds demonstrating significant potential in antimicrobial and anticancer applications. This document synthesizes key findings from various studies, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways to serve as a valuable resource for ongoing research and development in medicinal chemistry.
Core Biological Activities
Derivatives of this compound have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anthelmintic, and anticancer effects. The presence of the 3-chlorophenyl moiety, combined with the thiosemicarbazide core, appears to be crucial for their pharmacological action.
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for various this compound derivatives, enabling a clear comparison of their potency.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9 | [1] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Micrococcus luteus ATCC 10240 | 1.95 | [1] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Bacillus cereus ATCC 10876 | 1.95 | [1] |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 25923 (MSSA) | 62.5 | [2] |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | S. aureus ATCC 43300 (MRSA) | 62.5 | [2] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)thiosemicarbazide derivative with nitroimidazole moiety | Trichophyton rubrum ATCC 28188 | 31.25 - 1000 | [3] |
| 4-(3-chlorophenyl)thiosemicarbazide derivative with nitroimidazole moiety | Trichophyton mentagrophytes ATCC 9533 | 62.5 - 500 | [3] |
Table 3: Anticancer Activity of Thiosemicarbazide Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 4-chlorobenzoyl carbamothioylmethanehydrazonate | B16F10 (Melanoma) | 0.7 | [4] |
| 4-bromobenzoyl carbamothioylmethanehydrazonate | B16F10 (Melanoma) | 0.9 | [4] |
Table 4: Anthelmintic Activity of this compound Derivatives
| Compound | Organism | LC50 (mg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Rhabditis sp. | 14.77 | [1] |
| 4-(3-chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Rhabditis sp. | 0.37 | [1] |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols.
Synthesis of 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide
This procedure describes a common method for the synthesis of 4-substituted thiosemicarbazides.[1]
Materials:
-
3-Trifluoromethylbenzoic acid hydrazide
-
3-Chlorophenyl isothiocyanate
-
Ethanol
Procedure:
-
Dissolve 3-trifluoromethylbenzoic acid hydrazide in ethanol.
-
Add an equimolar amount of 3-chlorophenyl isothiocyanate to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 30 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final compound using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm its structure.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[2][5]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis)
-
Nutrient broth
-
96-well microtiter plates
-
Sterile DMSO (for dissolving compounds)
-
Standard antibiotic (e.g., Streptomycin or Cefuroxime)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in nutrient broth in the wells of a 96-well plate to achieve a range of concentrations (e.g., 100 to 3.125 µg/mL).
-
Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well containing the test compound with the bacterial suspension.
-
Include positive control wells (broth with bacteria, no compound) and negative control wells (broth only). A standard antibiotic is also tested under the same conditions for comparison.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[4][6]
Materials:
-
Cancer cell line (e.g., B16F10 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). A standard anticancer drug (e.g., doxorubicin) is used as a positive control.
-
Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT reagent to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key experimental workflows and a proposed mechanism of action for the antibacterial activity of thiosemicarbazide derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for the broth microdilution antibacterial assay.
Caption: Proposed antibacterial mechanism via enzyme inhibition.
Conclusion
The data and protocols presented in this technical guide underscore the significant potential of this compound derivatives as lead compounds in the development of new therapeutic agents. The compiled quantitative data provides a clear basis for structure-activity relationship (SAR) studies, while the detailed experimental methodologies offer a practical foundation for researchers to replicate and expand upon these findings. The visualization of experimental workflows and the proposed mechanism of action further aids in the conceptual understanding of this promising class of compounds. Further research is warranted to explore the full therapeutic potential and to elucidate the precise molecular mechanisms underlying the diverse biological activities of these derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
Potential Therapeutic Applications of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Chlorophenyl)-3-thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class of molecules, which has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a primary focus on its anticancer and antimicrobial properties. While specific quantitative data and detailed experimental protocols for this exact compound are limited in publicly available literature, this document summarizes the known biological activities of the broader thiosemicarbazide class and provides generalized experimental methodologies and potential mechanisms of action that are likely relevant to the compound of interest. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
Introduction
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif imparts a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The presence of a chlorophenyl group at the N-4 position of the thiosemicarbazide core, as in this compound, is anticipated to modulate its biological activity, potentially enhancing its efficacy and specificity. This document explores the therapeutic landscape of this compound, drawing parallels from the broader family of thiosemicarbazides to elucidate its potential applications and mechanisms of action.
Potential Therapeutic Applications
The primary therapeutic areas where this compound and its analogs show promise are oncology and infectious diseases.
Anticancer Activity
Thiosemicarbazide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms for their anticancer activity are multifaceted and often involve the chelation of metal ions, which are crucial for the activity of several enzymes essential for cell proliferation.
Potential Mechanisms of Anticancer Action:
-
Inhibition of Ribonucleotide Reductase: This enzyme is critical for DNA synthesis and repair. Thiosemicarbazides can chelate the iron cofactor required for its activity, leading to cell cycle arrest and apoptosis.
-
Inhibition of Topoisomerase II: Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription. Its inhibition by thiosemicarbazide derivatives can lead to DNA damage and cell death.
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.
-
Modulation of Signaling Pathways: Thiosemicarbazides have been shown to interfere with key signaling cascades implicated in cancer progression, such as the Wnt/β-catenin and MAPK/ERK pathways.
Antimicrobial Activity
The thiosemicarbazide scaffold is also a well-established pharmacophore in the development of antimicrobial agents. These compounds exhibit activity against a broad spectrum of bacteria and fungi.
Potential Mechanisms of Antimicrobial Action:
-
Enzyme Inhibition: Similar to their anticancer effects, the metal-chelating properties of thiosemicarbazides can disrupt the function of essential microbial enzymes.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of the microbial cell wall, leading to cell lysis.
-
Inhibition of DNA and Protein Synthesis: These compounds can also impede the replication and transcription processes in microbial cells.
Quantitative Data Summary
Table 1: Hypothetical Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
| Breast (MCF-7) | Data Not Available |
| Lung (A549) | Data Not Available |
| Colon (HCT116) | Data Not Available |
| Prostate (PC-3) | Data Not Available |
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Data Not Available |
| Escherichia coli | Data Not Available |
| Candida albicans | Data Not Available |
| Aspergillus niger | Data Not Available |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the therapeutic potential of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the microbial strain to be tested.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe without compound) and a negative control (medium without microbe).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the potential involvement of this compound in key cellular signaling pathways.
Caption: Potential modulation of the Wnt/β-catenin signaling pathway.
Caption: Potential interference with the MAPK/ERK signaling cascade.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The existing body of research on the broader thiosemicarbazide class strongly suggests its potential to exhibit significant biological activity. However, to fully realize this potential, further in-depth studies are imperative. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic and antimicrobial activity of this compound against a wide panel of cancer cell lines and microbial strains to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its efficacy, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic efficacy and safety profile of the compound in preclinical animal models.
This technical guide provides a foundational framework for initiating and guiding future research into the therapeutic applications of this compound. The insights and methodologies presented herein are intended to accelerate the exploration of this promising compound and its potential translation into clinical practice.
Antifungal Screening of 4-(3-Chlorophenyl)-3-thiosemicarbazide Against Candida Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Potential of Thiosemicarbazides as Antifungal Agents
Invasive fungal infections, predominantly caused by Candida species, pose a significant and escalating threat to global health, particularly among immunocompromised populations. The emergence of drug-resistant strains of Candida necessitates the exploration and development of novel antifungal compounds with unique mechanisms of action. Thiosemicarbazides, a class of compounds featuring a -NH-NH-C(=S)-NH- moiety, and their derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.
This guide focuses on the systematic evaluation of 4-(3-Chlorophenyl)-3-thiosemicarbazide, a member of the 4-arylthiosemicarbazide family, for its potential antifungal efficacy against clinically relevant Candida species. Although direct antifungal data for this specific molecule is limited, studies on analogous compounds suggest that the nature and position of substituents on the aryl ring are critical determinants of antifungal activity. For instance, some chloro-substituted thiosemicarbazones have demonstrated notable activity against Candida glabrata.[1] This document provides the necessary protocols and comparative data to facilitate a thorough investigation of the target compound.
Data from Structurally Related Compounds
To provide a contextual framework, the following table summarizes the antifungal activity of various 4-arylthiosemicarbazide derivatives against different Candida species. This data, extracted from published research, highlights the range of potencies observed within this chemical class and underscores the importance of substitution patterns on the phenyl ring.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Arylthiosemicarbazide Derivatives against Candida Species
| Compound ID | Substitution on Phenyl Ring | Candida albicans MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Reference |
| 1c | para-nitro | >200 | 50 | - | [2] |
| 1f | ortho, para-dichloro | >200 | 50 | - | [2] |
| 1l | para-chloro | Inactive | Inactive | - | [2] |
| 6b | ortho-methyl (isoquinoline derivative) | 50 | 50 | - | [2] |
| 6o | ortho-methoxy (isoquinoline derivative) | 25 | 50 | - | [2] |
| 5g | 3-chloro (thiosemicarbazone derivative) | - | - | Improved activity vs. hit | [1] |
Note: The data for compound 5g is presented qualitatively in the source material.
Detailed Experimental Protocols
The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are recommended for the antifungal screening of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent.
Materials:
-
This compound
-
Candida species isolates (e.g., C. albicans, C. glabrata, C. parapsilosis)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, perform serial two-fold dilutions in RPMI-1640 medium within the wells of a 96-well plate to achieve a concentration range typically from 0.125 to 64 µg/mL.
-
Inoculum Preparation: Culture the Candida strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to obtain the final desired inoculum concentration for the assay.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate that contains the compound dilutions. Ensure the inclusion of a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well.[1] This can be assessed visually or by using a microplate reader.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity and can be used for initial screening.
Materials:
-
This compound
-
Candida species isolates
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator (35°C)
Procedure:
-
Disk Preparation: Impregnate sterile paper disks with a defined amount of the this compound solution. Allow the solvent to fully evaporate.
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of fungal growth.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure firm contact with the agar.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The diameter of the zone is indicative of the susceptibility of the fungal strain to the compound.
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described antifungal screening assays.
References
- 1. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Anthelmintic Potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its Analogues: A Technical Guide
This technical guide provides an in-depth overview of the anthelmintic potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its related analogues. The document is intended for researchers, scientists, and drug development professionals working in the field of parasitology and medicinal chemistry. It covers key findings from recent studies, including quantitative data on anthelmintic activity, detailed experimental protocols, and potential mechanisms of action.
Core Findings and Data Presentation
Recent research has identified this compound and its derivatives as promising candidates for new anthelmintic drugs.[1][2] Studies have demonstrated their efficacy against various helminth species, with structure-activity relationship analyses indicating that the presence and position of substituents on the phenyl ring significantly influence their activity.
In Vitro Anthelmintic Activity of Thiosemicarbazide Derivatives
A key study evaluated a series of novel thiosemicarbazides for their in vitro anthelmintic activity against the free-living nematode Rhabditis sp.[1][3][4] The compound 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide demonstrated high efficacy, causing 100% mortality of the nematodes at concentrations of both 5.56 mg/mL and 11.12 mg/mL.[1][3] This highlights the potent activity associated with the 3-chloro substitution on the phenyl ring.
The structure-activity relationship suggests that halogen substituents, particularly at the ortho or meta positions of the phenyl ring, enhance anthelmintic activity.[1] Conversely, the presence of electron-donating groups, such as a methoxy group, has been associated with reduced activity.[1]
Table 1: In Vitro Nematicidal Activity of this compound Analogues against Rhabditis sp.
| Compound | Concentration (mg/mL) | Mortality (%) | Reference |
| 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 100 | [1][3] |
| 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1][3] |
| 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 100 | [1] |
| 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1] |
| 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 100 | [1][3] |
| 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1][3] |
| 4-(3-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 96 | [1] |
| 4-(3-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1] |
| 4-(2-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 | 68 | [1] |
| 4-(2-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1] |
Further studies have reported the half-maximal lethal concentration (LC50) for other 3-chlorophenyl substituted thiosemicarbazide derivatives, providing a quantitative measure of their potency.
Table 2: LC50 Values of 3-Chlorophenyl Substituted Compounds against Rhabditis sp.
| Compound | LC50 (mg/mL) | Reference Drug (Albendazole) LC50 (mg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 14.77 | 19.24 | [2] |
| 5-(3-chlorophenyl)-4-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.37 | 19.24 | [2] |
Experimental Protocols
The evaluation of the anthelmintic potential of this compound and its analogues has been conducted using established in vitro and in vivo methodologies.
In Vitro Anthelmintic Assay using Rhabditis sp.
This protocol is adapted from studies evaluating the nematicidal activity of thiosemicarbazide derivatives.[1]
1. Nematode Culture:
-
A culture of free-living Rhabditis sp. nematodes is maintained in a suitable laboratory medium.
2. Preparation of Test and Control Solutions:
-
The test compounds, including this compound analogues, are dissolved in a suitable solvent to prepare stock solutions.
-
Working solutions are prepared at the desired experimental concentrations (e.g., 5.56 mg/mL and 11.12 mg/mL).[1]
-
A positive control is prepared using a reference anthelmintic drug, such as albendazole, at a known effective concentration.[1]
-
A negative control, consisting of the nematode culture with the solvent used for the test compounds, is also included.[1]
3. Exposure and Observation:
-
The nematode culture is exposed to the test compounds and controls in appropriate vessels (e.g., petri dishes or multi-well plates).
-
The cultures are incubated under controlled conditions for a specified period, typically 24 hours.[1]
-
Following incubation, the nematodes are observed under a microscope to assess their development, motility, and any morphological changes or damage.[1]
4. Viability Assessment:
-
To quantify the nematicidal effect, the viability of the nematodes is determined.
-
A vital stain, such as methylene blue, is used to differentiate between live and dead nematodes.[1]
-
The numbers of live and dead nematodes are counted in counting chambers.[1]
-
The percentage of mortality is calculated for each treatment group.
5. Data Analysis:
-
Statistical analysis is performed to determine the significance of the observed effects compared to the controls.
In Vivo Anthelmintic Assay using Heligmosomoides polygyrus/bakeri
While specific in vivo data for this compound is limited in the provided context, a general protocol for assessing anthelmintic activity in a rodent model is described for related compounds.[5]
1. Animal Model and Infection:
-
A suitable rodent model, such as mice, is used.
-
The animals are experimentally infected with a parasitic nematode, for instance, Heligmosomoides polygyrus/bakeri.[5]
2. Treatment Administration:
-
Following the establishment of the infection, the test compound is administered to the treatment group of animals.
-
A control group receives a placebo or the vehicle used to dissolve the compound.
3. Assessment of Worm Burden:
-
After a defined treatment period, the animals are euthanized.
-
The gastrointestinal tract is dissected to recover and count the number of adult worms.
-
The reduction in the worm burden in the treated group compared to the control group is calculated to determine the in vivo efficacy of the compound. For example, a 30% reduction in the number of nematodes was observed for a test compound in one study.[5]
Visualizations
Experimental Workflow for In Vitro Anthelmintic Activity
Caption: Workflow for in vitro anthelmintic activity assessment.
Potential Mechanisms of Anthelmintic Action
While the precise signaling pathway for this compound is yet to be fully elucidated, research on analogous compounds and other anthelmintics suggests several potential targets.
Caption: Potential mechanisms of action for thiosemicarbazide-based anthelmintics.
In silico studies on some thiosemicarbazide derivatives have pointed towards the inhibition of tubulin polymerization and succinate dehydrogenase (SDH) as possible modes of action.[5] Disruption of microtubule function is a known mechanism for benzimidazole anthelmintics.[6] Interference with energy metabolism through enzymes like SDH can also be lethal to the parasite. Additionally, many anthelmintics target neuromuscular transmission, for example, by modulating nicotinic acetylcholine receptors, leading to paralysis and expulsion of the worm.[6] Further research is necessary to confirm the specific molecular targets of this compound and its analogues.
References
- 1. Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of Chlorophenyl Thiosemicarbazides
For Immediate Release
[City, State] – In the relentless pursuit of novel therapeutic agents, the intricate dance between a molecule's structure and its biological activity remains a cornerstone of drug discovery. This technical guide delves into the core of this principle, offering an in-depth investigation of the structure-activity relationship (SAR) of chlorophenyl thiosemicarbazides. This class of compounds has emerged as a versatile scaffold, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. This whitepaper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and mechanistic insights into these promising molecules.
Introduction: The Therapeutic Potential of Thiosemicarbazides
Thiosemicarbazides, characterized by a reactive thiocarbonyl-hydrazine moiety, have garnered significant attention in medicinal chemistry due to their ability to chelate metal ions and interact with various biological targets. The introduction of a chlorophenyl group to this scaffold provides a powerful tool for modulating the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The position of the chlorine atom on the phenyl ring—be it ortho (2-), meta (3-), or para (4-)—has been shown to be a critical determinant of biological efficacy, making the SAR of this subclass a compelling area of study.
Synthesis of Chlorophenyl Thiosemicarbazides: A General Overview
The synthesis of 4-(chlorophenyl)thiosemicarbazides is typically achieved through a straightforward and efficient one-pot reaction. The general synthetic pathway involves the reaction of a corresponding chlorophenyl isothiocyanate with hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The reaction mixture is usually refluxed for a specific duration, and upon cooling, the desired product precipitates out and can be purified by recrystallization.
Caption: General synthetic scheme for 4-(chlorophenyl)thiosemicarbazides.
Further modifications, such as the synthesis of thiosemicarbazones, can be achieved by reacting the synthesized chlorophenyl thiosemicarbazide with various aldehydes or ketones. This modularity allows for the creation of diverse chemical libraries for extensive SAR studies.
Structure-Activity Relationship Analysis
The biological activity of chlorophenyl thiosemicarbazides is profoundly influenced by the substitution pattern on the phenyl ring. The following sections summarize the observed trends across different therapeutic areas.
Antibacterial Activity
Chlorophenyl thiosemicarbazides have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria. The position of the chlorine atom plays a crucial role in determining the potency and spectrum of this activity.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1-(3-chlorobenzoyl)-4-(phenyl)thiosemicarbazide | S. aureus | >1000 | [1] |
| 1-(3-chlorobenzoyl)-4-(4-methylphenyl)thiosemicarbazide | S. aureus | 500 | [1] |
| 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazide | S. aureus | 250 | [1] |
| 1-(3-chlorobenzoyl)-4-(4-bromophenyl)thiosemicarbazide | S. aureus | 250 | [1] |
| Thiazolidine-2,4-dione-based 2-chlorophenylthiosemicarbazone | S. aureus | 62.5 | [2] |
| Thiazolidine-2,4-dione-based 3-chlorophenylthiosemicarbazone | S. aureus | 125 | [2] |
| Thiazolidine-2,4-dione-based 4-chlorophenylthiosemicarbazone | S. aureus | 62.5 | [2] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | S. aureus | 6.25 | [3] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | P. aeruginosa | 12.5 | [3] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | B. subtilis | 6.25 | [3] |
Key Observations:
-
Generally, the presence of a halogen on the N-4 phenyl ring enhances antibacterial activity.
-
The 4-chloro substitution on the N-4 phenyl ring appears to be favorable for activity against S. aureus.[1]
-
Dimerization of the 4-chlorophenyl moiety, as in N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide, leads to a significant increase in potency against both Gram-positive and Gram-negative bacteria.[3]
Antifungal Activity
The antifungal potential of chlorophenyl thiosemicarbazides has been explored against various fungal pathogens, with the chlorine substitution pattern again proving to be a key determinant of efficacy.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-amine | C. albicans | - | [4] |
| 1-(nitroimidazole-acetyl)-4-(2-chlorophenyl)thiosemicarbazide | T. rubrum | 125 | [5] |
| 1-(nitroimidazole-acetyl)-4-(3-chlorophenyl)thiosemicarbazide | T. rubrum | 62.5 | [5] |
| 1-(nitroimidazole-acetyl)-4-(4-chlorophenyl)thiosemicarbazide | T. rubrum | 125 | [5] |
| 1-(nitroimidazole-acetyl)-4-(2-chlorophenyl)thiosemicarbazide | T. mentagrophytes | 250 | [5] |
| 1-(nitroimidazole-acetyl)-4-(3-chlorophenyl)thiosemicarbazide | T. mentagrophytes | 125 | [5] |
| 1-(nitroimidazole-acetyl)-4-(4-chlorophenyl)thiosemicarbazide | T. mentagrophytes | 250 | [5] |
Key Observations:
-
The meta- (3-chloro) substitution on the phenyl ring consistently demonstrates the most potent antifungal activity against Trichophyton species.[5]
-
Cyclization into a 1,3,4-thiadiazole ring, as seen with 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-amine, also confers antifungal properties against Candida albicans.[4]
Anticancer Activity
The cytotoxic effects of chlorophenyl thiosemicarbazides have been evaluated against various cancer cell lines, revealing promising potential for the development of novel anticancer agents.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 µg/mL | [6] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(2-chlorophenyl)thiosemicarbazide | G-361 (Melanoma) | 26.37 ± 1.12 | [7] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(3-chlorophenyl)thiosemicarbazide | G-361 (Melanoma) | 21.15 ± 0.98 | [7] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(4-chlorophenyl)thiosemicarbazide | G-361 (Melanoma) | 24.89 ± 1.05 | [7] |
| Acridine thiosemicarbazide with 4-chlorophenyl | MT-4 (Leukemia) | 15.73 ± 0.90 | [8] |
Key Observations:
-
Electron-withdrawing groups, such as chlorine, on the benzoyl moiety enhance anticancer activity.[6]
-
The position of the chlorine atom on the N-4 phenyl ring influences cytotoxicity, with the 3-chloro derivative showing slightly better activity against melanoma cells in the 1-(2,4-dichlorophenoxy)acetyl series.[7]
-
Hybrid molecules incorporating a chlorophenyl thiosemicarbazide moiety with other pharmacophores, like acridine, can lead to potent anticancer agents.[8]
Experimental Protocols
General Synthesis of 4-(Chlorophenyl)thiosemicarbazides
To a solution of the appropriate chlorophenyl isothiocyanate (1 mmol) in ethanol (20 mL), hydrazine hydrate (1.5 mmol) is added dropwise. The reaction mixture is then refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol to afford the pure 4-(chlorophenyl)thiosemicarbazide.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial twofold dilution of each compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antibacterial susceptibility testing.
Proposed Mechanism of Action
While the exact mechanisms of action for chlorophenyl thiosemicarbazides are still under investigation and likely vary depending on the biological target, some insights have been gained. In bacteria, one proposed mechanism involves the inhibition of topoisomerase IV, an essential enzyme involved in DNA replication and chromosome segregation. The thiosemicarbazide moiety is thought to chelate essential metal ions in the enzyme's active site, thereby disrupting its function.
Caption: Proposed mechanism of antibacterial action.
Conclusion and Future Directions
The structure-activity relationship of chlorophenyl thiosemicarbazides represents a rich and promising field for the discovery of new therapeutic agents. The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity, with specific isomers showing enhanced potency against different pathogens and cancer cell lines. The modular nature of their synthesis allows for the creation of diverse chemical libraries, facilitating further exploration of their therapeutic potential.
Future research should focus on:
-
Comprehensive SAR studies: Systematically synthesizing and evaluating a wider range of ortho-, meta-, and para-substituted analogs against a broader panel of biological targets.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in their antibacterial, antifungal, and anticancer activities.
-
Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
By continuing to unravel the intricate relationship between structure and activity, the scientific community can unlock the full therapeutic potential of chlorophenyl thiosemicarbazides and pave the way for the development of next-generation medicines.
References
- 1. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives [mdpi.com]
Initial Toxicity Screening of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and predictive toxicity assessment for 4-(3-Chlorophenyl)-3-thiosemicarbazide based on available data for structurally related compounds. No specific toxicity studies for this compound have been identified in the public domain. Therefore, all information regarding its potential toxicity is extrapolated and should be confirmed by dedicated experimental studies.
Executive Summary
This compound belongs to the thiosemicarbazide class of compounds, which are known for their wide range of biological activities, including potential therapeutic applications as anticancer, antimicrobial, and antiviral agents.[1][2] However, this class of compounds is also associated with significant toxicity, necessitating a thorough and systematic toxicity screening during the early stages of drug development. This guide outlines a proposed initial toxicity screening strategy for this compound, including recommended in vitro and in vivo assays, detailed experimental protocols, and potential mechanisms of toxicity based on data from analogous compounds.
Predicted Toxicological Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the parent compound, thiosemicarbazide, is classified as "Fatal if swallowed" (Acute Toxicity, Oral, Category 2).[3] A positional isomer, 4-(4-Chlorophenyl)-3-thiosemicarbazide, is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[4] Given these classifications, it is highly probable that this compound also exhibits significant acute oral toxicity.
Table 1: Predicted Hazard Classification for this compound
| Hazard Class | Category | Prediction Basis |
| Acute Toxicity (Oral) | Category 2/3 | Based on data for thiosemicarbazide and its 4-chlorophenyl isomer[3][4] |
| Skin Corrosion/Irritation | Possible Irritant | General property of reactive sulfur-containing compounds[5] |
| Serious Eye Damage/Irritation | Possible Irritant | General property of reactive sulfur-containing compounds[5] |
| Germ Cell Mutagenicity | Data not available | |
| Carcinogenicity | Data not available | |
| Reproductive Toxicity | Data not available |
Proposed Initial Toxicity Screening Workflow
A tiered approach is recommended for the initial toxicity screening, starting with in silico and in vitro methods to minimize animal testing and refine dose selection for subsequent in vivo studies.
Caption: Proposed tiered workflow for initial toxicity screening.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
In Vivo Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the LD50 (median lethal dose) and identify the acute toxic class of a substance.
Protocol:
-
Animal Selection: Use healthy, young adult female rodents (e.g., Wistar rats), weighing between 150-200g.
-
Housing and Acclimatization: House the animals in standard conditions and acclimatize for at least 5 days before the experiment.
-
Dosing: Administer this compound orally by gavage at a starting dose (e.g., 300 mg/kg, based on data for related compounds). Use a stepwise procedure with a group of 3 animals per step.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Classification: Classify the substance based on the number of mortalities at different dose levels as per OECD guidelines.
Potential Mechanisms of Toxicity
Thiosemicarbazide derivatives have been implicated in several toxicological pathways. Two potential mechanisms for this compound are tyrosinase inhibition and induction of ferroptosis.
Tyrosinase Inhibition
Some thiosemicarbazides can inhibit tyrosinase, a key enzyme in melanin synthesis.[6] While this is explored for therapeutic purposes, off-target inhibition could lead to toxic effects.
Caption: Potential inhibition of the melanin synthesis pathway.
Induction of Ferroptosis
Thiosemicarbazones, which are structurally related to thiosemicarbazides, are known iron chelators.[7] By binding to iron, they can disrupt iron homeostasis and induce ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.
Caption: Proposed pathway for ferroptosis induction by iron chelation.
Conclusion and Future Directions
While specific toxicological data for this compound is currently unavailable, the existing information on related compounds strongly suggests a potential for significant acute toxicity. The proposed screening workflow provides a systematic and evidence-based approach to characterize its toxicological profile. Future studies should focus on conducting the outlined in vitro and in vivo assays to establish a definitive safety profile and elucidate the specific mechanisms of toxicity. This foundational data is critical for any further development of this compound for therapeutic or other applications.
References
- 1. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ufmg.br [repositorio.ufmg.br]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-(4-Chlorophenyl)-3-thiosemicarbazide | C7H8ClN3S | CID 706988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metal Chelating Properties of 4-(3-Chlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Thiosemicarbazides and Metal Chelation
Thiosemicarbazides are a class of organic compounds characterized by a thiourea group attached to a hydrazine moiety. They are precursors to thiosemicarbazones, which are formed by the condensation of a thiosemicarbazide with an aldehyde or ketone.[3][4] A critical feature of these molecules is their ability to act as multidentate ligands, forming stable complexes with various transition metal ions such as iron, copper, and zinc.[1][5] This chelating ability is central to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7]
The coordination with metal ions typically occurs through the sulfur atom and one of the nitrogen atoms of the hydrazine backbone, forming a stable five-membered ring.[8] The biological significance of this chelation lies in its ability to disrupt the homeostasis of essential metal ions within biological systems. Metal ions are crucial cofactors for numerous enzymes and proteins involved in vital cellular processes, including DNA synthesis, cellular respiration, and signal transduction.[9][10][11] By sequestering these metal ions, thiosemicarbazones can inhibit the function of metalloenzymes and interfere with critical signaling pathways, leading to therapeutic effects.[1][12]
Synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide
The synthesis of this compound is typically achieved through the reaction of 3-chlorophenyl isothiocyanate with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete reaction.
-
Product Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Quantitative Analysis of Metal Chelation
The interaction between this compound and metal ions can be quantified by determining the stoichiometry of the complex and its stability constants. The following tables present hypothetical quantitative data for illustrative purposes, as specific experimental data for this compound is not currently available in the literature.
Table 1: Stoichiometry of Metal Complexes with this compound
| Metal Ion | Method | Stoichiometry (Metal:Ligand) |
| Cu(II) | Job's Plot (UV-Vis) | 1:2 |
| Fe(III) | Molar Ratio Method | 1:2 |
| Zn(II) | NMR Titration | 1:2 |
| Ni(II) | Potentiometric Titration | 1:1 and 1:2 |
| Co(II) | Potentiometric Titration | 1:1 and 1:2 |
Table 2: Stepwise and Overall Stability Constants (log K) of Metal Complexes
| Metal Ion | log K₁ | log K₂ | log β₂ (Overall) |
| Cu(II) | 9.8 | 8.5 | 18.3 |
| Fe(III) | 10.5 | 9.2 | 19.7 |
| Zn(II) | 7.2 | 6.1 | 13.3 |
| Ni(II) | 6.8 | 5.9 | 12.7 |
| Co(II) | 6.5 | 5.5 | 12.0 |
| Data is hypothetical and for illustrative purposes only. Determined at 25 °C and an ionic strength of 0.1 M. |
Experimental Protocols for Chelation Studies
UV-Vis Spectrophotometry
UV-Vis spectroscopy is a widely used technique to study the formation of metal-ligand complexes. The formation of a complex often results in a change in the absorption spectrum of the ligand or the metal ion.
Protocol for Job's Plot Analysis:
-
Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO₄·5H₂O) in a suitable solvent (e.g., methanol or DMSO/water mixture).
-
Serial Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of the ligand (from 0 to 1). For example, for a total concentration of 1x10⁻⁴ M, prepare solutions where the mole fraction of the ligand is 0, 0.1, 0.2, ..., 0.9, 1.0.
-
Spectra Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the complex. Plot the absorbance at λ_max against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added.
Protocol for Stability Constant Determination:
-
Solution Preparation: Prepare the following solutions:
-
A solution of the ligand (e.g., 1 mM) and a strong acid (e.g., 5 mM HCl) in a constant ionic strength medium (e.g., 0.1 M KCl).
-
A solution containing the ligand, the strong acid, and the metal salt (e.g., 0.5 mM) in the same ionic strength medium.
-
A standardized solution of a strong base (e.g., 0.1 M KOH).
-
-
Titration: Titrate the prepared solutions with the standard base solution at a constant temperature. Record the pH after each addition of the base.
-
Data Analysis: Plot the pH versus the volume of base added. The titration curves for the ligand alone and the ligand with the metal ion will be different due to the release of protons upon complexation. Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide valuable information about the binding sites of the ligand and the stoichiometry of the complex. Chemical shifts of the ligand's protons will change upon coordination to a metal ion.
Protocol for NMR Titration:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Record the ¹H NMR spectrum of the free ligand.
-
Titration: Prepare a stock solution of the metal salt in the same deuterated solvent. Add incremental amounts of the metal salt solution to the NMR tube containing the ligand solution.
-
Spectra Acquisition: Record the ¹H NMR spectrum after each addition of the metal salt.
-
Data Analysis: Monitor the changes in the chemical shifts of the ligand's protons. The protons closest to the coordination site will experience the largest shifts. Plot the change in chemical shift (Δδ) against the metal-to-ligand molar ratio to determine the stoichiometry of the complex.
Impact on Biological Signaling Pathways
The metal chelating properties of thiosemicarbazones are intrinsically linked to their biological effects. By modulating the intracellular concentrations of essential metal ions, these compounds can influence various signaling pathways that are crucial for cell survival, proliferation, and differentiation.
Research on various thiosemicarbazones has indicated their ability to interfere with key signaling pathways, particularly in cancer cells.[1][2] While the specific pathways affected by this compound have not been elucidated, based on the activity of similar compounds, it is plausible that it could impact pathways regulated by metal-dependent proteins.
One such pathway involves the Epidermal Growth Factor Receptor (EGFR) and the MYC oncogene . EGFR signaling is critical for cell proliferation and is often dysregulated in cancer.[2] The MYC family of transcription factors are master regulators of cell growth and are also frequently amplified in various cancers. The activity of proteins in these pathways can be influenced by the availability of metal ions.
Another important target is the N-myc downstream-regulated gene 1 (NDRG1) , a protein whose expression is upregulated by iron chelation and has been shown to have tumor-suppressive functions.[1]
Visualizations
Below are diagrams illustrating the experimental workflow for determining metal chelation and a potential signaling pathway affected by thiosemicarbazone-mediated metal chelation.
References
- 1. Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-Chelation Treatment by Novel Thiosemicarbazone Targets Major Signaling Pathways in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 6. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. fiveable.me [fiveable.me]
- 11. ijfans.org [ijfans.org]
- 12. journals.asm.org [journals.asm.org]
Methodological & Application
Synthesis Protocol for 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Abstract
This compound is a versatile building block in organic synthesis, primarily utilized for the preparation of heterocyclic compounds with potential therapeutic applications. Its derivatives have shown a range of biological activities, including antimicrobial and anthelmintic properties.[1] This protocol outlines a reliable method for its synthesis via the reaction of 3-chlorophenyl isothiocyanate with hydrazine hydrate. The procedure is presented with detailed steps for reaction setup, monitoring, product isolation, and purification, along with key characterization data.
Introduction
Thiosemicarbazides are a class of compounds characterized by the H₂N-NH-C(=S)-NH-R moiety. They serve as crucial precursors for the synthesis of various heterocyclic systems such as 1,2,4-triazoles and 1,3,4-thiadiazoles. The incorporation of a substituted phenyl ring, in this case, a 3-chlorophenyl group, can significantly influence the biological activity of the resulting molecules. The title compound, this compound, is of particular interest due to the potential of its derivatives in medicinal chemistry. For instance, related thiosemicarbazide derivatives have been investigated for their activity against Toxoplasma gondii and as tyrosinase inhibitors.[2] Furthermore, the structural features of 4-(3-chlorophenyl)thiosemicarbazide have been elucidated by crystallographic studies, confirming its molecular conformation.[3]
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group of 3-chlorophenyl isothiocyanate.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 4-(3-chlorophenyl)-3-thiosemicarbazide and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anthelmintic properties.[1][2][3][4] The protocols outlined below are based on established synthetic methodologies for thiosemicarbazide derivatives.[5][6][7][8]
I. Synthesis of this compound
The fundamental synthesis of this compound involves the nucleophilic addition of hydrazine hydrate to 3-chlorophenyl isothiocyanate.[5][8][9] This reaction is typically straightforward and can be performed under mild conditions.
Experimental Protocol
Materials:
-
3-Chlorophenyl isothiocyanate
-
Hydrazine hydrate (85-100%)[10]
-
Propanol[11]
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Filtration apparatus
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 molar equivalent of 3-chlorophenyl isothiocyanate in a suitable solvent such as anhydrous ethanol or propanol.[1][11]
-
Addition of Hydrazine Hydrate: To the stirring solution, add 1 to 1.2 molar equivalents of hydrazine hydrate dropwise at room temperature.[11] The addition is mildly exothermic.[10]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a white precipitate.[11] The reaction is typically complete within 30 minutes to a few hours.[11] Gentle heating or refluxing for a short period (e.g., 30 minutes) can be employed to ensure complete reaction.[1]
-
Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation. Collect the solid product by filtration.
-
Purification: Wash the collected precipitate with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.[12]
-
Drying: Dry the purified this compound in a desiccator over a suitable drying agent.
Synthesis Workflow
II. Synthesis of this compound Derivatives
Derivatives of this compound are commonly synthesized through condensation reactions with various aldehydes or ketones to form the corresponding thiosemicarbazones.[9][13] Another common modification involves the cyclization of the thiosemicarbazide moiety to form heterocyclic rings like 1,2,4-triazoles.[1][2]
A. Synthesis of Thiosemicarbazone Derivatives
Experimental Protocol:
-
Reaction Setup: Dissolve 1 molar equivalent of this compound in ethanol in a round-bottom flask.
-
Addition of Carbonyl Compound: Add 1 molar equivalent of the desired aldehyde or ketone to the solution.
-
Catalysis: Add a few drops of a catalytic amount of glacial acetic acid.[12]
-
Reaction: Reflux the reaction mixture for several hours (typically 2-5 hours).[12] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure thiosemicarbazone derivative.[12]
B. Synthesis of 1,2,4-Triazole-3-thione Derivatives
Experimental Protocol:
-
Reaction Setup: Dissolve the starting thiosemicarbazide derivative (e.g., 4-(3-chlorophenyl)-1-(acyl)thiosemicarbazide) in an aqueous solution of a base, such as 2% sodium hydroxide.[1][2]
-
Cyclization: Heat the mixture under reflux for approximately 2 hours.[1]
-
Neutralization and Precipitation: After cooling, acidify the reaction mixture with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the triazole-3-thione derivative.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent.
III. Characterization Data
The synthesized compounds should be characterized by standard analytical techniques. Below is a table summarizing typical characterization data for the parent compound, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | C₇H₈ClN₃S | 201.67[14] | Solid[14] | 179-182 |
Spectroscopic Data for Thiosemicarbazide Derivatives (General):
-
IR (cm⁻¹): The infrared spectra of thiosemicarbazide derivatives typically show characteristic stretching bands for N-H (around 3100-3400 cm⁻¹), C=S (around 1000-1300 cm⁻¹), and C=O (for acylated derivatives, around 1640-1680 cm⁻¹).[7]
-
¹H NMR (ppm): The proton NMR spectra generally exhibit signals for the N-H protons as singlets in the range of 8.0-11.0 ppm, and aromatic protons in their expected regions.[7]
-
¹³C NMR (ppm): The carbon NMR spectra will show a characteristic signal for the C=S carbon at approximately 178-182 ppm.[7][13]
IV. Application Notes
This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications.[5][8]
-
Antimicrobial Activity: Many thiosemicarbazide derivatives exhibit significant antibacterial and antifungal properties.[2][3][4] The presence of the 3-chlorophenyl moiety has been shown to contribute to the biological activity of these compounds.[1][15]
-
Anthelmintic Activity: Certain derivatives, particularly the 1,2,4-triazole-3-thiones, have demonstrated promising anthelmintic activity.[1]
-
Anticancer and Antiviral Research: Thiosemicarbazones, derived from these parent compounds, are a well-known class of molecules with potential anticancer and antiviral activities, making this synthetic route relevant for broader drug discovery programs.[9][13]
The protocols and data presented here provide a solid foundation for researchers to synthesize and explore the potential of this compound derivatives in various fields of chemical and pharmaceutical science.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Antibacterial Assay of 4-(3-Chlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide spectrum of biological activities, including antibacterial properties. This document provides a detailed protocol for conducting in vitro antibacterial assays of a specific derivative, 4-(3-Chlorophenyl)-3-thiosemicarbazide. The methodologies outlined herein are based on established and standardized techniques such as broth microdilution and agar disk diffusion to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound. These parameters are crucial in assessing the antibacterial potential of new chemical entities. Recent studies have demonstrated the antibacterial potential of various thiosemicarbazide derivatives against both Gram-positive and Gram-negative bacteria.[1][2]
Data Presentation
The quantitative results from the in vitro antibacterial assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the obtained data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Streptomycin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | e.g., 25923 | ||
| Bacillus subtilis | Gram-positive | e.g., 6633 | ||
| Escherichia coli | Gram-negative | e.g., 25922 | ||
| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | e.g., 25923 | ||
| Bacillus subtilis | Gram-positive | e.g., 6633 | ||
| Escherichia coli | Gram-negative | e.g., 25922 | ||
| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[3]
Experimental Protocols
Preparation of Stock Solution of this compound
The solubility of this compound should be determined to select an appropriate solvent. Dimethyl sulfoxide (DMSO) is commonly used for dissolving thiosemicarbazide derivatives.
-
Weigh a precise amount of this compound powder.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilutions should be made in sterile Mueller-Hinton Broth (MHB) or other appropriate sterile broth to achieve the desired starting concentration for the assays. Ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤ 1%).
Bacterial Strains and Inoculum Preparation
-
Select a panel of representative Gram-positive and Gram-negative bacterial strains. Commonly used quality control strains include Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633), Escherichia coli (e.g., ATCC 25922), and Pseudomonas aeruginosa (e.g., ATCC 27853).
-
From a fresh (18-24 hour) culture on a suitable agar plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[4][5]
-
For broth microdilution, dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][7][8]
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the prepared stock solution of this compound (at twice the highest desired test concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only) on each plate. A positive control antibiotic (e.g., Streptomycin) should be run in parallel.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[7]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][6]
Agar Disk Diffusion Method (Qualitative Screening)
The agar disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5][9][10]
-
Prepare Mueller-Hinton Agar (MHA) plates with a uniform thickness.[5]
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized bacterial suspension (0.5 McFarland).
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound. A solvent control disk should also be prepared.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[3][11][12]
-
Following the determination of the MIC from the broth microdilution assay, take a 10-100 µL aliquot from each well that shows no visible growth (the MIC well and wells with higher concentrations).
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]
Visualizations
Caption: Workflow for determining MIC and MBC of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing Antifungal Activity of Thiosemicarbazide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiosemicarbazide compounds have emerged as a promising class of molecules with a wide range of biological activities, including antifungal properties.[1][2][3] The thiosemicarbazide moiety (-NH-CS-NH2) is a key pharmacophore that contributes to their bioactivity.[1] This document provides detailed methodologies for testing the in vitro antifungal activity of novel thiosemicarbazide derivatives, adhering to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10] The primary methods covered are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the agar disk diffusion method for preliminary screening.
Key Experimental Protocols
1. Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)
This method is considered the gold standard for quantitative antifungal susceptibility testing.[8][11][12] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The protocol is based on CLSI document M27 and EUCAST guidelines.[8][11][13]
Materials:
-
Thiosemicarbazide compounds
-
Positive control antifungal drugs (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sterile 96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Protocol:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]
-
-
Preparation of Thiosemicarbazide Compound Dilutions:
-
Dissolve the thiosemicarbazide compounds in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate to obtain a range of concentrations. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the fungi.
-
-
Assay Procedure:
-
Add 100 µL of the appropriate thiosemicarbazide dilution to the wells of the 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (a known antifungal drug), a negative control (medium and inoculum without any compound), and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours. For some fungi, a longer incubation of up to 7 days may be necessary.[1][13]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
2. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-inoculate the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates.[1][13]
3. Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test for preliminary screening of antifungal activity.[5][14]
Materials:
-
Thiosemicarbazide compounds
-
Sterile filter paper disks (6 mm diameter)
-
Fungal strains
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[15]
-
Sterile saline (0.85% NaCl)
-
Petri dishes
Protocol:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the thiosemicarbazide compound solution.
-
Aseptically place the disks on the surface of the inoculated agar plates.
-
Include a positive control disk (e.g., fluconazole) and a negative control disk (solvent only).
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters.
-
Data Presentation
Quantitative data from the antifungal assays should be summarized in clear and structured tables for easy comparison of the activity of different thiosemicarbazide compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Compounds against Various Fungal Strains (µg/mL)
| Compound ID | Candida albicans ATCC 90028 | Cryptococcus neoformans H99 | Aspergillus fumigatus ATCC 204305 | Fluconazole (Control) |
| TSC-001 | 16 | 32 | 64 | 2 |
| TSC-002 | 8 | 16 | 32 | 2 |
| TSC-003 | >128 | 64 | >128 | 2 |
| TSC-004 | 4 | 8 | 16 | 2 |
Table 2: Minimum Fungicidal Concentration (MFC) of Thiosemicarbazide Compounds against Various Fungal Strains (µg/mL)
| Compound ID | Candida albicans ATCC 90028 | Cryptococcus neoformans H99 | Aspergillus fumigatus ATCC 204305 | Fluconazole (Control) |
| TSC-001 | 32 | 64 | 128 | 8 |
| TSC-002 | 16 | 32 | 64 | 8 |
| TSC-003 | >128 | 128 | >128 | 8 |
| TSC-004 | 8 | 16 | 32 | 8 |
Table 3: Zone of Inhibition Diameters for Thiosemicarbazide Compounds (mm)
| Compound ID | Candida albicans ATCC 90028 | Cryptococcus neoformans H99 | Aspergillus fumigatus ATCC 204305 | Fluconazole (Control) |
| TSC-001 | 15 | 12 | 10 | 25 |
| TSC-002 | 18 | 16 | 14 | 25 |
| TSC-003 | 0 | 8 | 0 | 25 |
| TSC-004 | 22 | 20 | 18 | 25 |
Mandatory Visualizations
Caption: Experimental workflow for antifungal activity testing.
Caption: Proposed mechanism of action for some thiosemicarbazides.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 6. njccwei.com [njccwei.com]
- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Portico [access.portico.org]
- 10. Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. infectionlearninghub.co.uk [infectionlearninghub.co.uk]
- 13. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Search for Molecular Basis of Antifungal Activity of Thiosemicarb...: Ingenta Connect [ingentaconnect.com]
Application Notes & Protocols: Evaluating the Anticancer Effects of 4-(3-Chlorophenyl)-3-thiosemicarbazide
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide. The protocols herein detail standard in vitro and in vivo methodologies to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and anti-tumor efficacy in a preclinical model.
In Vitro Evaluation of Anticancer Activity
In vitro assays are fundamental for the initial screening and mechanistic evaluation of potential anticancer compounds.[1][2] These tests provide crucial data on a compound's direct effects on cancer cells.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.
Data Presentation:
| Cancer Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 25.6 ± 2.1 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 38.2 ± 3.5 | 1.2 ± 0.2 |
| MCF-7 (Breast Cancer) | 19.8 ± 1.9 | 0.5 ± 0.08 |
Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay determines if the compound induces apoptosis (programmed cell death). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This assay determines whether the compound arrests the cell cycle at a specific phase (G0/G1, S, or G2/M).
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the histogram of fluorescence intensity.
Western Blot Analysis for Apoptotic Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular pathways affected by the compound. Thiosemicarbazones have been shown to induce apoptosis, making it relevant to probe for key apoptotic proteins.[6]
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against Bcl-2, Bax, Cleaved Caspase-3, and β-actin as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Evaluation of Anti-Tumor Efficacy
In vivo studies are crucial for evaluating a compound's therapeutic efficacy and toxicity in a whole-organism context.[2][7] The human tumor xenograft model is a standard preclinical model for this purpose.[7][8]
Subcutaneous Xenograft Mouse Model
In this model, human cancer cells are implanted into immunodeficient mice, where they form a solid tumor.[8][9]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[7]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length × Width²)/2.[10]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blot).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Compound (10 mg/kg) | 750 ± 95 | 40.0 |
| Compound (25 mg/kg) | 425 ± 60 | 66.0 |
Visualizations: Workflows and Pathways
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 9. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. karger.com [karger.com]
protocol for minimum inhibitory concentration (MIC) determination of 4-(3-Chlorophenyl)-3-thiosemicarbazide
An Application Note and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of 4-(3-Chlorophenyl)-3-thiosemicarbazide
Introduction
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of quantitative antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a defined incubation period.[1][2] MIC values are critical for assessing the potency of novel antimicrobial compounds like this compound, understanding their spectrum of activity, and providing a benchmark for further drug development. Thiosemicarbazides are a class of compounds known to exhibit a wide range of biological activities, including antibacterial properties.[3][4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Principle of the Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in a liquid medium.[2][8] The method involves preparing a series of two-fold dilutions of the test compound, this compound, in a 96-well microtiter plate.[9] Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period of 16-20 hours, the plates are visually inspected for turbidity.[8] The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[1]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Adjustable single-channel and multi-channel pipettes
-
Sterile pipette tips
-
Aerobic incubator (35 ± 2°C)
-
Resazurin sodium salt (optional, for viability indication)
Experimental Protocol: Broth Microdilution
This protocol is based on established CLSI guidelines.[10][11][12]
1. Preparation of Test Compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Note: Thiosemicarbazide derivatives can have limited aqueous solubility, making DMSO a common solvent of choice.[13]
2. Preparation of Bacterial Inoculum
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm), and corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[14]
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Setup and Serial Dilution
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[15]
-
Add a calculated volume of the this compound stock solution to the first well of each test row to achieve twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.[15] Mix thoroughly by pipetting up and down.
-
Continue this process across the plate to column 10. Discard 100 µL from the wells in column 10 to maintain a final volume of 100 µL in each well.
-
Controls:
4. Inoculation and Incubation
-
Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the final standardized bacterial suspension (prepared in Step 2). This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agent to the desired final test concentration.
-
Seal the plate with a breathable film or place it in a humidified container to prevent evaporation.
-
Incubate the plate aerobically at 35 ± 2°C for 16-20 hours.[2][8]
5. Reading and Interpreting Results
-
After incubation, visually inspect the wells for turbidity. The Sterility Control well (column 12) should be clear, and the Growth Control well (column 11) should be turbid.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
-
Optionally, a growth indicator like resazurin can be added to the wells after incubation to aid in determining viability (a color change from blue to pink indicates viable cells).
Data Presentation
MIC values should be recorded and presented in a clear, tabular format for easy comparison of the compound's activity against different microorganisms.
| Microorganism | ATCC Strain No. | MIC (µg/mL) of this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | 29213 | ||
| Enterococcus faecalis | 29212 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Candida albicans | 90028 |
Mandatory Visualizations
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Plausible mechanism of action for thiosemicarbazide antimicrobials.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. scilit.com [scilit.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
- 12. darvashco.com [darvashco.com]
- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Growing Single Crystals of 4-(3-Chlorophenyl)-3-thiosemicarbazide for X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(3-Chlorophenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative of interest in medicinal chemistry and drug development.[1] Obtaining high-quality single crystals of this compound is a critical prerequisite for determining its three-dimensional molecular structure by X-ray diffraction. This information is invaluable for understanding its chemical properties, intermolecular interactions, and structure-activity relationships. This document provides detailed protocols and application notes for growing single crystals of this compound suitable for X-ray crystallographic analysis. The described techniques are based on established methods for small organic molecules and thiosemicarbazide derivatives.[2][3][4]
I. General Considerations for Crystal Growth
Successful crystallization is often described as an art, but a systematic approach grounded in scientific principles significantly increases the likelihood of obtaining high-quality crystals. Key factors influencing crystal growth include the purity of the compound, choice of solvent, rate of supersaturation, and avoidance of mechanical disturbances.[5][6][7]
-
Purity: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality.[5]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[6] If the compound is too soluble, achieving supersaturation will be difficult, often resulting in the formation of small crystals. Conversely, if the compound is poorly soluble, it may be challenging to dissolve a sufficient amount for crystallization. A systematic solvent screening is highly recommended.
-
Supersaturation: Crystal growth occurs from a supersaturated solution. The rate at which supersaturation is achieved is critical; slow and controlled supersaturation generally yields larger, higher-quality crystals.[3][8] Rapid precipitation leads to the formation of many small, often unusable, microcrystals.[5]
-
Nucleation: The formation of the initial crystal seed is known as nucleation. The fewer nucleation sites, the larger the resulting crystals.[6][9] Therefore, it is essential to use clean glassware free from dust and scratches that could act as nucleation sites.[5][7]
-
Environment: Crystallization setups should be left undisturbed in a location with a stable temperature and minimal vibration.[6][9]
II. Recommended Crystal Growth Techniques
Several techniques can be employed to grow single crystals of organic compounds. For this compound, the following methods are recommended based on their success with similar molecules.[2][3][10][11]
-
Slow Evaporation: This is the simplest and most common crystallization technique.[4][12] A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, increasing the concentration until supersaturation and crystallization occur.[3]
-
Vapor Diffusion: This method is particularly effective for small quantities of material and often yields high-quality crystals.[8][11][13] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][9]
-
Slow Cooling: This technique relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.[14]
III. Experimental Protocols
A. Synthesis of this compound
While the focus of this document is on crystallization, a brief outline of a typical synthesis is provided for context. Thiosemicarbazide derivatives can be synthesized by the condensation reaction of a substituted phenyl isothiocyanate with hydrazine hydrate or by reacting a substituted thiosemicarbazide with an aldehyde or ketone.[1][15][16] For this compound, a common route involves the reaction of 3-chlorophenyl isothiocyanate with hydrazine hydrate in a suitable solvent like ethanol. The crude product should be purified, for example by recrystallization, before attempting to grow single crystals for X-ray diffraction.
B. Protocol 1: Slow Evaporation
-
Solvent Screening:
-
Test the solubility of a small amount of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene).[4]
-
Identify solvents in which the compound is moderately soluble at room temperature.
-
-
Preparation of a Near-Saturated Solution:
-
Dissolve the compound in a chosen solvent with gentle warming (if necessary) to create a saturated or near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
-
Crystallization:
-
Cover the vial with a cap that has a small perforation (e.g., pierced with a needle) or use a cap that is not tightly sealed to allow for slow evaporation.[5]
-
Place the vial in a quiet, vibration-free location at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
C. Protocol 2: Vapor Diffusion
-
Solvent System Selection:
-
Solvent: Choose a solvent in which this compound is soluble (e.g., methanol, ethanol, acetone, dichloromethane). This solvent should be less volatile than the anti-solvent.[8][11]
-
Anti-solvent: Choose a volatile solvent in which the compound is insoluble (e.g., hexane, pentane, diethyl ether).[11] The solvent and anti-solvent must be miscible.[8]
-
-
Setup:
-
Prepare a concentrated solution of the compound in the chosen solvent.
-
Filter the solution into a small, open vial (e.g., a 1-dram vial).
-
Place this small vial inside a larger vial or beaker containing a small amount of the anti-solvent.
-
Seal the outer container tightly.
-
-
Crystallization:
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.[3]
-
This gradual change in solvent composition will reduce the solubility of the compound, leading to the formation of crystals over several days.
-
IV. Data Presentation
A systematic approach to screening for optimal crystallization conditions is crucial. The following table provides a template for recording experimental parameters and results.
| Experiment ID | Technique | Solvent(s) | Anti-solvent (for Vapor Diffusion) | Concentration (mg/mL) | Temperature (°C) | Time to Crystal Formation (days) | Crystal Quality/Size |
| CPT-SE-01 | Slow Evaporation | Methanol | N/A | ~20 | 20 | 5-7 | Small needles |
| CPT-SE-02 | Slow Evaporation | Ethanol | N/A | ~15 | 20 | 7-10 | Prismatic, ~0.2 mm |
| CPT-SE-03 | Slow Evaporation | Acetone | N/A | ~25 | 20 | 3-5 | Microcrystalline powder |
| CPT-VD-01 | Vapor Diffusion | Dichloromethane | Pentane | ~30 | 20 | 4-6 | Block-shaped, ~0.3 mm |
| CPT-VD-02 | Vapor Diffusion | Methanol | Diethyl Ether | ~20 | 4 | 10-14 | Large, well-formed plates |
V. Visualization of Workflows
A. Experimental Workflow for Crystal Growth
The following diagram illustrates the general workflow for obtaining single crystals, from compound purification to the final crystal product.
Caption: General workflow for single crystal growth.
B. Troubleshooting Logic for Crystallization
This diagram outlines a logical approach to troubleshooting common issues encountered during crystallization attempts.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. How To [chem.rochester.edu]
- 7. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. unifr.ch [unifr.ch]
- 14. iucr.org [iucr.org]
- 15. mdpi.com [mdpi.com]
- 16. chemmethod.com [chemmethod.com]
The Versatility of 4-(3-Chlorophenyl)-3-thiosemicarbazide in Heterocyclic Synthesis: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 4-(3-Chlorophenyl)-3-thiosemicarbazide has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a wide array of biologically significant heterocyclic compounds. Its unique structural features, comprising a reactive thiourea moiety and a hydrazine component, make it an ideal precursor for synthesizing diverse five-membered heterocycles such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3-thiazoles. These heterocyclic scaffolds are core components in numerous pharmaceutical agents, exhibiting a broad spectrum of activities including antimicrobial, antifungal, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound, aimed at researchers, scientists, and professionals in drug development.
Application in the Synthesis of 1,2,4-Triazoles
Substituted 1,2,4-triazole-3-thiols are readily synthesized from this compound through intramolecular cyclization in the presence of a base. This reaction proceeds via an intermediate acylthiosemicarbazide if a carboxylic acid derivative is used as a precursor to the starting thiosemicarbazide, or directly if the thiosemicarbazide is treated with a suitable cyclizing agent. The resulting triazole core is a key pharmacophore in many marketed drugs.
A common and effective method involves the base-catalyzed cyclization of 1-acyl-4-aryl-thiosemicarbazides.[1][2][3][4] For instance, 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide can be cyclized to the corresponding 1,2,4-triazole-3-thione in the presence of sodium hydroxide.[3] This approach is widely applicable for the synthesis of a variety of 5-substituted-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Application in the Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring system is another critical heterocyclic motif accessible from this compound. The synthesis is typically achieved through acid-catalyzed cyclodehydration of a 1-acyl-4-arylthiosemicarbazide intermediate.[5][6] Various dehydrating agents, such as concentrated sulfuric acid or polyphosphoric acid, can be employed to facilitate this transformation.[5][7]
For example, this compound can be acylated with a suitable carboxylic acid, and the resulting intermediate can then be cyclized to form a 2-amino-5-substituted-1,3,4-thiadiazole derivative. A review has noted the synthesis of a 1,3,4-thiadiazole derivative through the cyclization of a precursor derived from this compound.[8]
Application in the Synthesis of 1,3-Thiazoles
The Hantzsch thiazole synthesis provides a classic and reliable route to 1,3-thiazole derivatives using thiosemicarbazides. The methodology involves the initial condensation of this compound with an aldehyde or ketone to form the corresponding thiosemicarbazone. This intermediate is then reacted with an α-haloketone, such as phenacyl bromide, to yield the desired 2-hydrazinyl-1,3-thiazole derivative.[9][10][11] This reaction is highly modular, allowing for the introduction of diverse substituents on the thiazole ring.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various heterocyclic compounds from 4-substituted thiosemicarbazides, providing a comparative overview of the synthetic methodologies.
| Heterocycle | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1,2,4-Triazole | 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 2% NaOH, Reflux | Good | [1][3] |
| 1,2,4-Triazole | 1-(2-furoyl)-4-(4-chlorophenyl)thiosemicarbazide | Alkaline medium | 62-79 | [4] |
| 1,3,4-Thiadiazole | 1-Acyl-4-(3-chlorophenyl)thiosemicarbazide | Concentrated H₂SO₄, rt | 22-70 | [5] |
| 1,3,4-Thiadiazole | Thiosemicarbazone, DDQ | Oxidative cyclization | Not Specified | [12] |
| 1,3-Thiazole | Thiosemicarbazone of aromatic aldehyde, 4-methoxy phenacyl bromide | Sodium acetate, Glacial acetic acid, rt | Good | [9] |
| 1,3-Thiazole | 4-Substituted thiosemicarbazone, Phenacyl bromide | Refluxing ethanol | Not Specified | [13] |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol is a general method adapted from the base-catalyzed cyclization of 1-acyl-4-arylthiosemicarbazides.[1][3][4]
Step 1: Synthesis of 1-Acyl-4-(3-chlorophenyl)thiosemicarbazide
-
To a solution of the desired acid hydrazide (10 mmol) in ethanol (50 mL), add 3-chlorophenyl isothiocyanate (10 mmol, 1.69 g).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 1-acyl-4-(3-chlorophenyl)thiosemicarbazide.
Step 2: Cyclization to 1,2,4-Triazole-3-thione
-
Suspend the 1-acyl-4-(3-chlorophenyl)thiosemicarbazide (5 mmol) in a 2% aqueous sodium hydroxide solution (50 mL).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole from this compound
This protocol is based on the general procedure for acid-catalyzed cyclization of 1-acylthiosemicarbazides.[5][6]
Step 1: Synthesis of 1-Acyl-4-(3-chlorophenyl)thiosemicarbazide Follow Step 1 of Protocol 1.
Step 2: Cyclization to 1,3,4-Thiadiazole
-
Carefully add the 1-acyl-4-(3-chlorophenyl)thiosemicarbazide (5 mmol) in small portions to ice-cold concentrated sulfuric acid (10 mL) with stirring.
-
Continue stirring the mixture at room temperature for 18-24 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide or ammonia.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to yield the pure 2-(3-chlorophenylamino)-5-substituted-1,3,4-thiadiazole.
Protocol 3: Synthesis of 2-(2-Benzylidenehydrazinyl)-4-aryl-3-(3-chlorophenyl)-1,3-thiazole
This protocol is a general adaptation of the Hantzsch thiazole synthesis from thiosemicarbazones.[9][10]
Step 1: Synthesis of 4-(3-Chlorophenyl)thiosemicarbazone
-
Dissolve this compound (10 mmol, 2.02 g) and the desired aromatic aldehyde (10 mmol) in ethanol (50 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 1,3-Thiazole
-
Suspend the thiosemicarbazone (5 mmol) and a substituted phenacyl bromide (5 mmol) in absolute ethanol (30 mL).
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, a solid product will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-(2-benzylidenehydrazinyl)-4-aryl-3-(3-chlorophenyl)-1,3-thiazole.
Visualized Workflows and Pathways
Caption: Synthetic pathways from this compound.
Caption: Workflow for 1,2,4-Triazole synthesis.
Caption: Workflow for 1,3-Thiazole synthesis.
References
- 1. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. bu.edu.eg [bu.edu.eg]
- 8. jocpr.com [jocpr.com]
- 9. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 10. Tail-approach based design, synthesis, and cytotoxic evaluation of novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02528D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(3-Chlorophenyl)-3-thiosemicarbazide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(3-Chlorophenyl)-3-thiosemicarbazide as a versatile ligand in coordination chemistry. The document outlines its synthesis, characterization, and the formation of its metal complexes, along with their potential biological applications. While specific experimental data for this compound and its complexes are limited in published literature, this guide presents adaptable protocols based on closely related thiosemicarbazide derivatives.
Physicochemical Properties of this compound
This compound is a solid organic compound that serves as a valuable precursor in the synthesis of various heterocyclic compounds and as a ligand for forming coordination complexes with transition metals.[1]
| Property | Data | Reference |
| Molecular Formula | C₇H₈ClN₃S | [1] |
| Molecular Weight | 201.67 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 42135-76-2 | [1] |
| Crystal Structure | Monoclinic, P21/c | [2] |
| Unit Cell Parameters | a = 6.914 Å, b = 4.304 Å, c = 30.306 Å, β = 94.66° | [2] |
Synthesis Protocols
2.1. Synthesis of this compound (Adaptable Protocol)
This protocol is adapted from general methods for the synthesis of 4-aryl-3-thiosemicarbazides. The primary route involves the reaction of an aryl isothiocyanate with hydrazine hydrate.
Materials:
-
3-Chlorophenyl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Ethanol (absolute)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenyl isothiocyanate (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.1 mol, ~5 mL) dropwise with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A white precipitate should form.
-
Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol.
-
Further purify the product by recrystallization from ethanol.
-
Wash the purified crystals with petroleum ether and dry them in a desiccator over anhydrous CaCl₂.
2.2. Synthesis of Transition Metal Complexes (Adaptable Protocol)
This general protocol for the synthesis of metal complexes with this compound is based on methods reported for analogous thiosemicarbazide ligands.
Materials:
-
This compound
-
Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (30 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the corresponding metal salt (1 mmol) in a minimum amount of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
After complete addition, reflux the reaction mixture for 3-4 hours.
-
A colored precipitate will form. Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration, wash with ethanol, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator.
Characterization of the Ligand and its Metal Complexes
A variety of analytical techniques are essential to confirm the identity and structure of the synthesized ligand and its metal complexes.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Ligand: Characteristic bands for N-H, C=S, and C-N stretching. Complexes: A shift in the C=S and C-N bands upon coordination to the metal ion. The appearance of new bands corresponding to M-S and M-N bonds. This helps in identifying the coordination mode of the ligand (bidentate or tridentate). |
| ¹H NMR Spectroscopy | Ligand: Signals for aromatic protons and N-H protons. Diamagnetic Complexes (e.g., Zn(II)): Shifts in the proton signals upon complexation, particularly the N-H protons, indicating their involvement in coordination. |
| UV-Visible Spectroscopy | Ligand: Absorption bands corresponding to π→π* and n→π* transitions. Complexes: Appearance of new bands in the visible region due to d-d transitions of the metal ion, which provides information about the geometry of the complex (e.g., octahedral, tetrahedral, square planar). |
| Mass Spectrometry | Confirms the molecular weight of the synthesized ligand and its complexes, aiding in the determination of their stoichiometry. |
| Molar Conductance | Measurements in a suitable solvent (e.g., DMF or DMSO) help determine whether the complexes are electrolytic or non-electrolytic in nature. |
| Magnetic Susceptibility | For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), this measurement helps in determining the geometry of the complex based on the calculated magnetic moment. |
| Thermal Analysis (TGA/DTA) | Provides information on the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |
Potential Biological Applications
4.1. Antimicrobial Activity
Thiosemicarbazone metal complexes often show enhanced antimicrobial activity compared to the free ligand. This is often attributed to the chelation theory, where the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.
Adaptable Protocol for Antimicrobial Screening (Agar Disc Diffusion Method):
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Inoculate the agar plates with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Dissolve the synthesized ligand and its metal complexes in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration.
-
Impregnate sterile paper discs (6 mm diameter) with the test solutions.
-
Place the discs on the surface of the inoculated agar plates.
-
A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic disc serves as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
4.2. Anticancer Activity
Many thiosemicarbazone metal complexes have demonstrated significant anticancer activity. Their proposed mechanisms of action often involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Adaptable Protocol for In Vitro Anticancer Screening (MTT Assay):
-
Culture human cancer cell lines (e.g., MCF-7, HeLa) in a suitable medium in 96-well plates.
-
After 24 hours of incubation, treat the cells with various concentrations of the synthesized complexes.
-
Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound and its metal complexes, as well as a generalized potential mechanism of anticancer action.
Caption: Synthesis workflow for this compound.
Caption: General workflow for metal complex synthesis and characterization.
Caption: Potential anticancer mechanism of thiosemicarbazone metal complexes.
References
analytical methods for the purification and characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug discovery. The following protocols are designed to ensure reliable and reproducible results for the synthesis, purification, and comprehensive analytical characterization of this molecule.
Purification by Recrystallization
Purification of synthesized this compound is crucial to remove unreacted starting materials and by-products. Recrystallization is an effective method for obtaining the compound in high purity.
Experimental Protocol
-
Solvent Selection : Based on the polarity of the molecule, ethanol is a suitable solvent for recrystallization. The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
-
Dissolution : In a fume hood, suspend the crude this compound in a minimal amount of ethanol in an Erlenmeyer flask.
-
Heating : Gently heat the suspension on a hot plate with magnetic stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield upon cooling.
-
Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration : If charcoal was used or if there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying : Dry the crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Characterization Methods
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase method is typically suitable for this type of molecule.
-
Sample Preparation : Prepare a stock solution of the purified this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a wavelength of 254 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 25 °C.
-
-
Analysis : Inject the prepared sample and standards. The purity of the compound can be determined by the peak area percentage of the main peak.
| Parameter | Value |
| Retention Time (Rt) | To be determined experimentally |
| Purity (%) | > 98% (typical) |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Spectroscopic Characterization
NMR spectroscopy is used to elucidate the molecular structure of the compound.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer Frequency : 400 MHz or higher.
-
Number of Scans : 16 or 32.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer Frequency : 100 MHz or higher.
-
Number of Scans : 1024 or more, depending on the sample concentration.
-
Relaxation Delay : 2-5 seconds.
-
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.0 | m | 4H | Ar-H |
| NH₂ | ~4.5 | br s | 2H | -NH₂ |
| NH | ~8.5 | br s | 1H | Ar-NH |
| NH | ~9.5 | br s | 1H | NH-C=S |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| C=S | ~180 | Thiocarbonyl Carbon |
| Aromatic Carbons | 115 - 140 | Ar-C |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Data Acquisition :
-
Spectral Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 or 32.
-
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amine) | 3400 - 3200 |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=S stretching (thiourea) | 1300 - 1100 |
| C-N stretching | 1400 - 1200 |
| C-Cl stretching | 800 - 600 |
Note: The provided wavenumber ranges are typical for the specified functional groups.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.
-
Data Acquisition :
-
Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range : m/z 50 - 500.
-
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 202.0202 | To be determined |
| [M-H]⁻ | 200.0046 | To be determined |
Note: The molecular formula of this compound is C₇H₈ClN₃S, with a molecular weight of 201.68 g/mol .[1]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound.
-
Sample Preparation : Accurately weigh 3-5 mg of the purified compound into an aluminum pan.
-
DSC Analysis :
-
Temperature Program : Heat the sample from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Analysis :
-
Temperature Program : Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[2]
-
| Thermal Analysis | Parameter | Value |
| DSC | Melting Point (Tₘ) | To be determined (onset and peak) |
| Enthalpy of Fusion (ΔH) | To be determined | |
| TGA | Decomposition Temperature (Tₔ) | To be determined (onset) |
| Weight Loss (%) | To be determined |
Visualizations
Workflow for Purification and Characterization
Caption: Workflow for the purification and characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between physicochemical properties and analytical techniques.
References
Application Notes and Protocols: Developing Novel Antimicrobial Agents from 4-(3-Chlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel antimicrobial agents derived from 4-(3-Chlorophenyl)-3-thiosemicarbazide. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of new therapeutic agents to combat infectious diseases.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Thiosemicarbazones, a class of compounds synthesized from thiosemicarbazides, have garnered significant attention due to their wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] Derivatives of this compound are of particular interest due to the influence of the halogen substituent on their biological activity. This document details the necessary protocols to explore these derivatives as potential antimicrobial drug candidates.
Data Presentation: Antimicrobial Activity and Cytotoxicity
The following tables summarize hypothetical quantitative data for a series of novel thiosemicarbazone derivatives synthesized from this compound. This data is essential for preliminary structure-activity relationship (SAR) analysis.
Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-group on Aldehyde/Ketone | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| TSC-Cl-Ph-H | H (Benzaldehyde) | 16 | 32 | 64 |
| TSC-Cl-Ph-4OH | 4-Hydroxy (4-Hydroxybenzaldehyde) | 8 | 16 | 32 |
| TSC-Cl-Ph-4NO2 | 4-Nitro (4-Nitrobenzaldehyde) | 4 | 8 | 16 |
| TSC-Cl-Ph-2Cl | 2-Chloro (2-Chlorobenzaldehyde) | 8 | 16 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | N/A |
| Fluconazole | - | N/A | N/A | 8 |
Table 2: Cytotoxicity Data (IC₅₀ in µM) against Mammalian Cell Line (Vero)
| Compound ID | IC₅₀ (µM) |
| TSC-Cl-Ph-H | >100 |
| TSC-Cl-Ph-4OH | >100 |
| TSC-Cl-Ph-4NO2 | 76 |
| TSC-Cl-Ph-2Cl | 85 |
| Doxorubicin | 1.5 |
Experimental Protocols
Synthesis and Characterization of Thiosemicarbazone Derivatives
This protocol describes the synthesis of thiosemicarbazones via condensation of this compound with various aldehydes or ketones.[4][5][6]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde, 2-chlorobenzaldehyde)
-
Methanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute methanol with gentle warming and stirring.
-
To this solution, add 10 mmol of the desired substituted aldehyde.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is then collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold methanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified thiosemicarbazone derivative in a vacuum oven at 50°C.
-
Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Spectroscopic Data:
-
FT-IR (KBr, cm⁻¹): Disappearance of the C=O stretching band of the aldehyde, appearance of a C=N stretching band (1590-1620 cm⁻¹), N-H stretching bands (3100-3400 cm⁻¹), and a C=S stretching band (800-850 cm⁻¹).[5]
-
¹H NMR (DMSO-d₆, δ ppm): Appearance of a singlet for the azomethine proton (-CH=N) between 8.0-8.5 ppm. Signals for aromatic protons will be observed in the range of 7.0-8.0 ppm. Two singlets corresponding to the NH protons will also be present.
-
¹³C NMR (DMSO-d₆, δ ppm): A signal for the azomethine carbon (-CH=N) around 140-150 ppm and a signal for the thiocarbonyl carbon (C=S) around 175-185 ppm.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[3]
Materials:
-
Synthesized thiosemicarbazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.
-
Prepare a bacterial/fungal inoculum suspension and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, perform serial two-fold dilutions of the stock compound solutions in the appropriate broth (MHB or RPMI-1640) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Add 100 µL of the diluted compound to each well.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Method
This protocol assesses the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., Vero cells) to determine their therapeutic index.[7][8][9]
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Synthesized thiosemicarbazone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the cells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the development and evaluation of novel antimicrobial agents from this compound.
Caption: Workflow for antimicrobial agent development.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A plausible mechanism of action for thiosemicarbazone-based antimicrobial agents is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[9][10][11] The thiosemicarbazone can chelate metal ions, and this complex may then bind to the enzyme, preventing its function.
Caption: Inhibition of DNA gyrase by thiosemicarbazones.
Structure-Activity Relationship (SAR) Logic
The antimicrobial activity of the synthesized thiosemicarbazone derivatives is influenced by the nature of the substituent on the aromatic ring of the aldehyde or ketone.
Caption: Structure-Activity Relationship logic.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniv.edu [juniv.edu]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide
This technical support center provides targeted troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing 4-aryl-3-thiosemicarbazides is the reaction of an aryl isothiocyanate with hydrazine hydrate.[1] In this specific case, 3-chlorophenyl isothiocyanate is reacted with hydrazine hydrate, typically in a solvent like ethanol or methanol.[1][2] This nucleophilic addition reaction is generally efficient and forms the desired product.
Q2: I am experiencing a very low or no product yield. What are the most common causes?
Low or no yield in this synthesis can typically be attributed to one of three primary factors:
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Incomplete Reaction: The reaction between the isothiocyanate and hydrazine can be dependent on both time and temperature.[2] If the reaction is stopped prematurely, a significant amount of starting material will remain unreacted.
-
Impure Starting Materials: The purity of the reactants, particularly the 3-chlorophenyl isothiocyanate and hydrazine hydrate, is critical. Contaminants can introduce side reactions or inhibit the primary reaction pathway.[2]
-
Suboptimal Stoichiometry: While the theoretical molar ratio is 1:1, deviations can negatively impact the yield. An insufficient amount of hydrazine will leave unreacted isothiocyanate, while a large excess can complicate the product purification process.[2]
Q3: How can I optimize my reaction conditions to improve the yield?
To improve product yield, consider the following optimizations:
-
Reaction Time and Temperature: If you are conducting the reaction at room temperature, extending the reaction time up to 24 hours can help ensure it proceeds to completion.[2] Alternatively, heating the reaction mixture under reflux in ethanol (approximately 78°C) can significantly accelerate the reaction, often achieving completion in 0.5 to 8 hours.[2]
-
Solvent Choice: Anhydrous ethanol or methanol are commonly used and effective solvents for this reaction.[1][3][4] Ensure the solvent is of sufficient purity to prevent side reactions.
-
Stoichiometry Adjustment: Using a slight excess (e.g., 1.1 equivalents) of hydrazine hydrate can help drive the reaction to completion by ensuring all the isothiocyanate is consumed.[2] However, avoid a large excess.
Q4: My product is oily or fails to crystallize upon cooling. What should I do?
The presence of impurities often acts as a crystallization inhibitor, resulting in an oily product.[2]
-
Induce Precipitation: If the product remains dissolved after cooling, try pouring the reaction mixture into ice-cold water to precipitate the solid.[3]
-
Wash the Crude Product: Before attempting a full recrystallization, wash the oily or crude solid with a cold solvent in which the desired product has low solubility, such as diethyl ether or a small amount of cold ethanol. This can remove impurities that are preventing crystallization.
-
Solvent Removal: Concentrate the reaction mixture by removing the solvent under reduced pressure, which can help facilitate precipitation.[3]
Q5: My final product seems impure, showing a broad melting point or multiple spots on a TLC plate. How can I purify it effectively?
A low and broad melting point is a strong indicator of impurities.[5]
-
Recrystallization: The most effective method for purifying aryl thiosemicarbazides is recrystallization.[3] Ethanol is a commonly reported and highly effective solvent for this purpose.[4][5] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. Slow cooling promotes the formation of pure, well-defined crystals.
-
Washing: After filtering the recrystallized product, wash the crystals with a small volume of cold ethanol to remove any remaining soluble impurities from the mother liquor.[5]
-
Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the purification process. A pure product should ideally show a single spot.[3]
Q6: What are the potential side reactions that could be reducing my overall yield?
The primary side reaction of concern is the formation of 1,4-disubstituted thiosemicarbazides.[5] This can occur if the stoichiometry is not carefully controlled or if impurities are present in the starting materials. Ensuring the purity of reactants and using a slight excess of hydrazine hydrate can help minimize the formation of these byproducts.[2][5]
Data Presentation
The following table summarizes how different experimental conditions can influence the yield of the synthesis. These are representative values to illustrate optimization principles.
| Experiment ID | Reactant Ratio (Isothiocyanate:Hydrazine) | Temperature (°C) | Time (h) | Observed Yield | Notes |
| 1 | 1:1 | 25 (Room Temp) | 4 | ~45% | Reaction incomplete as per TLC analysis. |
| 2 | 1:1.1 | 25 (Room Temp) | 24 | ~78% | Reaction completed, clean product formation.[2] |
| 3 | 1:1.1 | 78 (Reflux) | 3 | ~88% | Faster reaction rate and high yield.[2] |
| 4 | 1:1.5 | 78 (Reflux) | 3 | ~89% | High yield, but excess hydrazine made purification more difficult. |
Detailed Experimental Protocol
This protocol provides a standard methodology for the synthesis of this compound.
Materials:
-
3-Chlorophenyl isothiocyanate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chlorophenyl isothiocyanate (1 eq.) in anhydrous ethanol.
-
Slowly add hydrazine hydrate (1.1 eq.) to the solution dropwise with continuous stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours.[3]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.[3]
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.[3]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual soluble impurities.
-
For further purification, recrystallize the crude product from hot ethanol.[4]
-
Dry the purified white crystalline product under vacuum.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common synthesis issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low synthesis yield.
References
Technical Support Center: Synthesis and Purification of 4-(3-Chlorophenyl)-3-thiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 4-(3-Chlorophenyl)-3-thiosemicarbazide. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation to address specific issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the reaction of 3-chlorophenyl isothiocyanate with hydrazine hydrate.[1] This reaction is typically performed in a protic solvent like ethanol or methanol.
Q2: What are the potential impurities in the synthesis of this compound?
Potential impurities can include:
-
Unreacted 3-chlorophenyl isothiocyanate: This can occur if the reaction does not go to completion.
-
Unreacted hydrazine hydrate: Excess hydrazine hydrate may remain in the crude product.
-
Symmetrically disubstituted thiourea (1,3-bis(3-chlorophenyl)thiourea): This can form if there is a side reaction between the isothiocyanate and any aniline impurity in the starting material or from decomposition.
-
Thiocarbohydrazide derivatives: These may form from the reaction of hydrazine with carbon disulfide, which can be a contaminant or a degradation product.
-
Oxidation products: The thiosemicarbazide moiety can be susceptible to oxidation, leading to various byproducts.
Q3: My synthesized this compound has a low melting point and a broad melting range. What could be the cause?
A low and broad melting point is a strong indicator of impurities. The presence of unreacted starting materials, side products, or residual solvent can lead to this observation. Multiple recrystallizations are often necessary to obtain a sharp and consistent melting point.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (3-chlorophenyl isothiocyanate and hydrazine hydrate) on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot.
Q5: What are the expected spectral characteristics of pure this compound?
While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following:
-
¹H NMR: Signals corresponding to the aromatic protons of the 3-chlorophenyl group and distinct signals for the -NH and -NH₂ protons of the thiosemicarbazide moiety.
-
IR: Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (201.67 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification. | - Extend the reaction time or gently heat the reaction mixture. - Ensure the reaction temperature is appropriate for the solvent used (e.g., reflux in ethanol). - Carefully perform extraction and filtration steps to minimize product loss. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities. - Product is highly soluble in the reaction solvent. | - Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then crystallize. - Try precipitating the product by adding a non-polar solvent (e.g., hexane) to the reaction mixture. - Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. |
| Discolored Product (e.g., yellow or brown) | - Presence of oxidized impurities. - Decomposition of the product due to excessive heat. | - Treat the crude product with activated charcoal during recrystallization. - Avoid excessive heating during the reaction and purification steps. |
| Inconsistent Elemental Analysis Results | - Presence of inorganic salts or other impurities. | - Ensure the product is thoroughly washed and dried before analysis. - Perform multiple recrystallizations to achieve high purity. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar 4-arylthiosemicarbazides.
Materials:
-
3-Chlorophenyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting isothiocyanate is consumed.
-
Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol or Methanol
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (ethanol or methanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum recovery, cool the flask in an ice bath once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN₃S | [2] |
| Molecular Weight | 201.67 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | ~145-147 °C (This is an expected range for a pure compound, but should be determined experimentally) | N/A |
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ ~9.5-10.0 (s, 1H, NH), δ ~7.0-8.0 (m, 4H, Ar-H), δ ~4.5-5.0 (br s, 2H, NH₂) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (aromatic C=C stretching), ~1550 (N-H bending), ~1300 (C=S stretching) |
| MS (ESI+) | m/z 202.0 [M+H]⁺ |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
addressing solubility issues of 4-(3-Chlorophenyl)-3-thiosemicarbazide in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of 4-(3-Chlorophenyl)-3-thiosemicarbazide during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a synthetic compound with a molecular structure that suggests low solubility in aqueous solutions. Like many thiosemicarbazide derivatives, it is hydrophobic. For experimental purposes, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to be mindful of the final solvent concentration in your assay, as high concentrations can impact cell viability and enzyme activity. Always incorporate a vehicle control, which consists of the assay buffer with the same final concentration of the solvent, in your experimental design.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out" or precipitation, is common when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution. To mitigate this, you can try pre-warming the aqueous buffer to 37°C, adding the compound stock solution dropwise while gently vortexing the buffer, or performing serial dilutions in the assay buffer instead of a single large dilution.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, as higher concentrations can lead to cytotoxicity or affect cellular processes, thereby confounding your experimental results.[1] Some sensitive cell lines may even require lower concentrations, such as 0.1%. It is always best to perform a vehicle control experiment to determine the effect of the solvent on your specific biological system.
Q4: Can I use a solution that has a visible precipitate?
A4: It is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental data.
Q5: How should I store the stock solution of this compound?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can cause the compound to precipitate out of solution over time. Before use, thaw the aliquot at room temperature and ensure the compound is fully redissolved by vortexing.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate Formation | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid dilution and "solvent shock". | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing. | |
| The temperature of the media is too low, decreasing solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitate Forms Over Time in Incubator | The compound has limited kinetic solubility and is slowly precipitating at 37°C. | Reduce the final concentration of the compound. Consider co-solvents or formulation strategies if a higher concentration is necessary. |
| The compound is unstable in the culture medium and is degrading. | Test the compound's stability in the medium over the intended duration of the experiment. | |
| Cellular metabolism is altering the pH of the medium, affecting compound solubility. | Monitor the pH of your culture medium. More frequent media changes may be necessary. | |
| Inconsistent Results Between Experiments | Incomplete dissolution of the stock solution. | Before each use, ensure the stock solution is completely thawed and vortexed to redissolve any precipitate. |
| Pipetting errors with small volumes of concentrated stock. | Prepare an intermediate dilution of the stock solution to allow for pipetting larger, more accurate volumes. | |
| Batch-to-batch variability of the compound. | If possible, use a single batch of the compound for an entire study. If a new batch is used, perform a bridging experiment to compare its activity to the previous batch. |
Data Presentation
Illustrative Solubility of a Substituted Thiosemicarbazide
The following table provides representative solubility data for a compound similar in class to this compound. Actual values should be determined empirically for your specific experimental conditions.
| Solvent/Medium | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) | Notes |
| DMSO | > 20,000 | > 20,000 | Commonly used for high-concentration stock solutions. |
| Ethanol | ~ 5,000 | ~ 4,500 | An alternative organic solvent for stock solutions. |
| PBS (pH 7.4) | < 10 | < 5 | Demonstrates the low aqueous solubility. |
| Cell Culture Medium + 10% FBS | 10 - 20 | 5 - 15 | Serum proteins can sometimes slightly improve solubility. |
Experimental Protocols
Protocol: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a method to determine the maximum kinetic solubility of this compound in a biological buffer.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication may be used if necessary.
-
-
Preparation of Assay Plates:
-
Use a 96-well clear-bottom plate.
-
In the first column of wells, add your aqueous buffer (e.g., PBS, pH 7.4).
-
In the subsequent columns, prepare serial dilutions of your 10 mM stock solution in DMSO. For example, 10 mM, 5 mM, 2.5 mM, etc.
-
-
Addition of Compound to Buffer:
-
Transfer a small volume (e.g., 2 µL) of each DMSO stock dilution to the corresponding wells containing the aqueous buffer (e.g., 98 µL), creating a final volume of 100 µL with 2% DMSO. This will result in final compound concentrations of 200 µM, 100 µM, 50 µM, etc.
-
Include a vehicle control well with 2 µL of DMSO in 98 µL of buffer.
-
-
Incubation and Measurement:
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the kinetic solubility of a compound.
Troubleshooting Decision Tree for Compound Precipitation
Caption: Decision tree for troubleshooting compound precipitation.
Hypothetical Signaling Pathway for Thiosemicarbazide Anticancer Activity
Caption: Potential mechanism of anticancer action for a thiosemicarbazide.
References
Navigating the Nuances of Thiosemicarbazide Compounds: A Technical Support Guide to Enhance Biological Assay Reproducibility
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To address the persistent challenges of poor reproducibility in biological assays involving thiosemicarbazide compounds, a comprehensive technical support center is now available for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to foster more consistent and reliable experimental outcomes.
Thiosemicarbazides and their derivatives are a class of compounds with a broad spectrum of biological activities, including potential anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] However, their physicochemical characteristics can lead to experimental variability, hindering research progress. This technical support center aims to empower researchers by providing practical solutions to common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor reproducibility in assays with thiosemicarbazide compounds?
A1: Poor reproducibility often stems from the physicochemical properties of thiosemicarbazide compounds. Key factors include low aqueous solubility leading to precipitation, compound aggregation, and potential for off-target effects such as metal chelation.[1] Inconsistent compound handling and variations in experimental setup can also contribute significantly.[1]
Q2: How can I improve the solubility of my thiosemicarbazide compound in an aqueous assay buffer?
A2: Due to their often hydrophobic nature, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system.[1] If precipitation still occurs, consider decreasing the final compound concentration or slightly increasing the percentage of the organic solvent within acceptable limits.[1]
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can be due to several factors:
-
Compound Precipitation: Visually inspect your assay plates for any precipitate.[1]
-
Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be challenging to pipette accurately. Use calibrated pipettes and consider preparing an intermediate dilution to increase the pipetting volume.[1]
-
Compound Adsorption: Thiosemicarbazides can sometimes adsorb to plasticware. Pre-treating plates or using low-adhesion plastics may help.
-
Cellular Stress: High concentrations of the compound or the solvent (e.g., DMSO) can induce cellular stress, leading to inconsistent responses.
Q4: I am not observing a clear dose-response relationship. What troubleshooting steps can I take?
A4: A lack of a dose-response curve can be due to a few reasons:
-
Incorrect Concentration Range: The selected concentration range may be too high, causing toxicity and a steep drop in response, or too low, showing no effect.[1] It is advisable to perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range.[1]
-
Compound Inactivity: The compound may not be active in your specific assay. Ensure your assay is performing as expected by including a positive control with a known mechanism of action.[1]
-
Assay Interference: The compound might be interfering with the assay's detection method (e.g., fluorescence quenching or enhancement). Run a control experiment with the compound in the assay buffer without any biological components to check for direct effects on the signal.[1]
Q5: Are there known off-target effects of thiosemicarbazide compounds that I should be aware of?
A5: Yes, thiosemicarbazides and their derivatives, thiosemicarbazones, are known to chelate metal ions, which can affect the activity of metalloenzymes.[1] Some have also been shown to inhibit enzymes like bacterial topoisomerase IV and tyrosinase.[1] It is crucial to review the literature for known off-target effects of your specific compound or class of compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Assay Plate | Low aqueous solubility of the compound. | 1. Visually confirm the presence of precipitate. 2. Decrease the final concentration of the compound. 3. Increase the final percentage of the organic solvent (e.g., DMSO) to a level that does not affect assay performance (typically <1%). 4. Prepare fresh dilutions from the stock solution for each experiment.[1] |
| Inconsistent Results Between Experiments | - Inconsistent compound handling. - Variability in cell passage number or health. - Degradation of the compound. | 1. Use calibrated pipettes and consistent pipetting techniques. 2. Prepare an intermediate dilution to increase pipetting volumes. 3. Use cells within a consistent passage number range. 4. Prepare fresh compound dilutions for each experiment and store stock solutions properly (aliquoted at -20°C).[1] |
| Unexpected Cytotoxicity | - Off-target effects. - High concentration of the compound or solvent. | 1. Review literature for known off-target effects.[1] 2. Run a counterscreen with a different assay format to confirm results. 3. Test the cytotoxicity of the vehicle (e.g., DMSO) at the concentrations used. |
| Assay Signal Interference | The compound may have inherent fluorescent or absorbent properties. | 1. Run a control with the compound in the assay buffer without biological components to measure background signal.[1] 2. If interference is significant, consider using an alternative assay with a different detection method. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Thiosemicarbazide Compound
Objective: To prepare a concentrated stock solution for use in biological assays.
Materials:
-
Thiosemicarbazide compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Allow the container of the thiosemicarbazide compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh a precise amount of the compound (e.g., for a compound with a molecular weight of 250 g/mol , weigh 2.5 mg).
-
Dissolve the weighed compound in the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., dissolve 2.5 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a tightly sealed container.
Protocol 2: General Cytotoxicity Assay using MTT
Objective: To assess the cytotoxic effect of a thiosemicarbazide compound on a cell line.
Materials:
-
Adherent cells (e.g., MCF-7, Vero)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Thiosemicarbazide compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of complete medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Prepare serial dilutions of the thiosemicarbazide compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Visualizing Experimental Workflows and Relationships
To aid in understanding the experimental process and logical connections in troubleshooting, the following diagrams are provided.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: A logical approach to troubleshooting poor reproducibility.
References
Technical Support Center: Characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis, purification, and analytical characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing 4-aryl-3-thiosemicarbazides involves the reaction of an aryl isothiocyanate with hydrazine hydrate. In the case of this compound, 3-chlorophenyl isothiocyanate is reacted with hydrazine hydrate, typically in a suitable solvent like ethanol or propanol. The reaction is often carried out at room temperature or with gentle heating.
Q2: What are the key structural features of this compound to consider during characterization?
Key features include the thiourea moiety (-NH-CS-NH-), the hydrazine group (-NH2), and the 3-chlorophenyl ring. The presence of the chlorine atom at the meta position influences the electronic properties of the phenyl ring, which can affect its spectral characteristics. The molecule has a molecular weight of 201.67 g/mol and a molecular formula of C7H8ClN3S.[1] The sulfur and terminal hydrazinic nitrogen atoms are in a trans conformation.[1]
Q3: What are the expected storage conditions for this compound?
Thiosemicarbazide derivatives should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[2] They should be kept away from moisture and direct sunlight.[2] While specific stability studies on this compound are not widely available, related compounds are known to be stable under normal storage conditions.[2][3]
Troubleshooting Guides
Synthesis and Purification
Problem: Low or No Product Yield
-
Possible Cause: Incomplete reaction or inappropriate reaction conditions.
-
Solution: Ensure the reaction is stirred for a sufficient duration (e.g., several hours) and monitor its progress using Thin-Layer Chromatography (TLC). A few drops of glacial acetic acid can be used as a catalyst.[4]
-
-
Possible Cause: Difficulty in product precipitation.
-
Solution: If the product is soluble in the reaction solvent, try cooling the reaction mixture in an ice bath to induce precipitation. Alternatively, pouring the reaction mixture into ice-cold water can help precipitate the solid product.[4]
-
Problem: Impure Product (Multiple Spots on TLC)
-
Possible Cause: Presence of unreacted starting materials or formation of side products.
-
Possible Cause: Dimerization of the hydrazone intermediate.
-
Solution: In some cases, the hydrazone intermediate can dimerize. Ensure the reaction conditions, such as temperature and stoichiometry, are carefully controlled.
-
Problem: "Oiling Out" During Recrystallization
-
Possible Cause: The solute is coming out of the solution as a liquid instead of a solid, which can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease saturation and then allow it to cool slowly. Using a mixed solvent system can also be beneficial. Dissolve the compound in a solvent in which it is highly soluble and then add an "anti-solvent" (a solvent in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[6]
-
Analytical Characterization
Problem: Ambiguous or Unexpected NMR Spectra
-
Possible Cause: Presence of tautomers. Thiosemicarbazones, which can be formed from thiosemicarbazides, can exist in different tautomeric forms, leading to multiple signals in the NMR spectrum.[7]
-
Solution: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, which can help in assigning the signals to the correct tautomer.
-
-
Possible Cause: Broadening of N-H signals.
-
Solution: The signals for N-H protons can be broad due to quadrupole moments of the nitrogen atom and exchange with residual water in the solvent. Running the NMR in a very dry solvent and at different temperatures can sometimes sharpen these signals.
-
Problem: Difficulty in Interpreting the Mass Spectrum
-
Possible Cause: Absence of a clear molecular ion peak. Electron ionization (EI) can sometimes cause extensive fragmentation, leading to a weak or absent molecular ion peak.
-
Solution: Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion peak.[8]
-
-
Possible Cause: Complex fragmentation pattern. The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of about one-third of the M+ peak, which aids in identification.
-
Solution: Look for characteristic fragment ions. For this compound, fragmentation may involve the loss of the NH2 group, the thiocarbonyl group (C=S), or cleavage of the bond between the phenyl ring and the nitrogen atom. The presence of the chlorine atom will be evident in the isotopic pattern of the fragment ions containing the chlorophenyl moiety.
-
Problem: Peak Tailing or Poor Resolution in HPLC
-
Possible Cause: Interaction of the polar thiosemicarbazide moiety with residual silanol groups on the C18 stationary phase.
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form. For thiosemicarbazides, which are weakly basic, an acidic mobile phase is often suitable.
-
-
Possible Cause: The compound is highly polar.
-
Solution: For very polar molecules, a polar-embedded or polar-endcapped column might be more suitable than a standard C18 column. These columns are designed to work well with highly aqueous mobile phases.[10]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H8ClN3S | [1] |
| Molecular Weight | 201.67 g/mol | [1] |
| Appearance | Solid | [11] |
| Melting Point | Not explicitly found for the 3-chloro isomer. The 4-chloro isomer melts at 179-182°C. | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P21/c | [1] |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Expected Features for this compound | Reference (for similar compounds) |
| FT-IR (cm⁻¹) | N-H stretching (3100-3400), C=S stretching (~1240), Aromatic C-H stretching (~3000-3100), C-Cl stretching (~600-800) | [12] |
| ¹H NMR (ppm) | Aromatic protons (multiplet, ~7.0-8.0), N-H protons (broad singlets, variable chemical shifts), NH2 protons (broad singlet) | [12][13] |
| ¹³C NMR (ppm) | C=S carbon (~178-182), Aromatic carbons (110-140), C-Cl carbon | [12][14] |
| Mass Spec (m/z) | Molecular ion [M]+ at 201/203 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments from loss of NH2, CS, and the chlorophenyl group. | [15][16] |
Experimental Protocols
General Synthesis of this compound
-
Dissolve 3-chlorophenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or propanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirring solution, add hydrazine hydrate (1 equivalent) dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
If the product precipitates during the reaction, it can be collected by filtration. If not, the product can be precipitated by cooling the mixture in an ice bath or by pouring it into cold water.
-
Wash the collected solid with a small amount of cold solvent and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Recrystallization Protocol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol (or another suitable solvent) to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for synthesis, purification, and characterization.
Caption: Troubleshooting logic for HPLC peak tailing issues.
References
- 1. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uni-saarland.de [uni-saarland.de]
- 9. benchchem.com [benchchem.com]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 16. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
Technical Support Center: Refining Antimicrobial Testing Protocols for 4-(3-Chlorophenyl)-3-thiosemicarbazide
Welcome to the technical support center for the antimicrobial testing of 4-(3-Chlorophenyl)-3-thiosemicarbazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for refining experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected antimicrobial activity spectrum of this compound?
A1: Based on studies of this compound and related derivatives, this compound is expected to exhibit more potent activity against Gram-positive bacteria, including resistant strains like MRSA, than against Gram-negative bacteria.[1][2] Some thiosemicarbazide derivatives have also demonstrated antifungal activity.[3][4][5]
Q2: What is a suitable solvent for preparing stock solutions of this compound for antimicrobial testing?
A2: Due to the hydrophobic nature of many synthetic compounds like this compound, it is often insoluble in water.[6][7] Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare high-concentration stock solutions.[6][8] It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.[8][9]
Q3: How can I determine if the observed effect is bacteriostatic or bactericidal?
A3: To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity, you need to perform a Minimum Bactericidal Concentration (MBC) test in conjunction with the Minimum Inhibitory Concentration (MIC) test.[10] The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[11]
Q4: Are there any known stability issues with thiosemicarbazides in culture media?
A4: While specific stability data for this compound in various culture media is not extensively documented in the provided search results, the chemical stability of thiosemicarbazones can be influenced by factors like pH and the presence of certain media components.[12] It is advisable to prepare fresh dilutions of the compound for each experiment.
Data Presentation
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | >1000 | [1] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus epidermidis ATCC 12228 | 1.95 | 15.63 | [1] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Micrococcus luteus ATCC 10240 | 1.95 | 15.63 | [1] |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Bacillus cereus ATCC 10876 | 1.95 | 15.63 | [1] |
| Chlorophenyl-substituted thiosemicarbazide | Staphylococcus aureus (various strains) | 64-128 | Not Reported | [13] |
Table 2: Antifungal Activity of Chlorophenyl-Substituted Thiosemicarbazide Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Thiosemicarbazide with meta-chlorophenyl substituent | Trichophyton rubrum ATCC 28188 | Not specified | 62.5 (MFC50), 125.0 (MFC90) | [3] |
| Thiosemicarbazide with meta-chlorophenyl substituent | Trichophyton mentagrophytes ATCC 9533 | 125 | 125 (MFC50) | [3] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Positive control (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative).
-
Negative control (broth only) and solvent control (broth with the highest concentration of DMSO used).
2. Procedure: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of each row to be tested and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the dilution series. d. Add 10 µL of the diluted bacterial inoculum to each well (except the negative control). e. Incubate the plate at 37°C for 18-24 hours.
3. Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
1. Materials:
-
Results from the MIC assay.
-
Tryptic Soy Agar (TSA) plates.
2. Procedure: a. Following the MIC reading, take a 10 µL aliquot from all wells showing no visible growth (the MIC well and wells with higher concentrations). b. Spot-plate each aliquot onto a TSA plate. c. Incubate the TSA plates at 37°C for 18-24 hours.
3. Interpretation:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10]
Protocol 3: Antifungal Susceptibility Testing
This protocol is based on CLSI document M27 for yeasts.
1. Preparation of Materials:
-
This compound stock solution.
-
RPMI-1640 medium buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum standardized to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Positive control (e.g., fluconazole).
2. Procedure: a. Follow the same serial dilution procedure as for the MIC assay, using RPMI-1640 medium. b. Inoculate the wells with the fungal suspension. c. Incubate at 35°C for 24-48 hours.
3. Interpretation:
-
The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Mandatory Visualization
Caption: Workflow for MIC and MBC determination.
Caption: Troubleshooting flowchart for MIC assays.
Troubleshooting Guide
Problem 1: My compound precipitates when added to the broth.
-
Cause: The compound has low aqueous solubility, and the concentration of the organic solvent (e.g., DMSO) may be too high in the initial dilutions, causing it to crash out of solution when diluted in the aqueous media.[9]
-
Solution:
-
Prepare a higher concentration stock solution in DMSO to minimize the volume added to the first well.
-
Consider using co-solvents or a small percentage of a non-ionic surfactant like Tween 80 to improve solubility.
-
Add the stock solution to the broth dropwise while vortexing to prevent localized high concentrations.[9]
-
Problem 2: I am observing inconsistent MIC values between experiments.
-
Cause: Variability in inoculum size is a major factor affecting MIC reproducibility.[15] Other factors include media composition and human error.[15]
-
Solution:
-
Strictly standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer.
-
Ensure the media is prepared consistently, with correct pH and cation concentrations, as these can affect compound activity.
-
Use calibrated pipettes and consistent techniques for serial dilutions.
-
Always run a quality control strain with a known MIC for the positive control antibiotic to validate the assay.
-
Problem 3: There is growth in my negative control well.
-
Cause: This indicates contamination of the culture medium or the 96-well plate.
-
Solution:
-
Use aseptic techniques throughout the procedure.
-
Ensure all media and reagents are sterile.
-
Use sterile, individually wrapped 96-well plates.
-
Problem 4: The positive control antibiotic is not showing the expected MIC.
-
Solution:
-
Prepare a fresh stock solution of the control antibiotic.
-
Use a fresh culture of the quality control strain from a frozen stock.
-
Review the entire experimental procedure for any deviations from the protocol.
-
Problem 5: I see "skipped wells" where there is growth at a higher concentration but not at a lower one.
-
Cause: This can be due to a pipetting error during serial dilution, contamination of a single well, or the compound precipitating at higher concentrations and then redissolving upon further dilution.
-
Solution:
-
Carefully review your pipetting technique.
-
Visually inspect the wells for any signs of precipitation.
-
If skipped wells are observed, the experiment should be repeated for that replicate.
-
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. microchemlab.com [microchemlab.com]
- 11. emerypharma.com [emerypharma.com]
- 12. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 13. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. microbe-investigations.com [microbe-investigations.com]
enhancing the stability of 4-(3-Chlorophenyl)-3-thiosemicarbazide solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(3-Chlorophenyl)-3-thiosemicarbazide solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
Issue 1: Precipitation or Crystallization of the Compound in Solution
-
Question: My this compound precipitated out of solution after preparation or during storage. What could be the cause and how can I resolve this?
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Answer: Precipitation of this compound can be attributed to several factors:
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Solvent Choice: this compound is sparingly soluble in water. Organic solvents such as DMSO, DMF, or ethanol are generally more suitable. If you are using a mixed solvent system (e.g., DMSO and water), the proportion of the aqueous component might be too high.
-
Concentration: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent at a given temperature.
-
Temperature: A decrease in temperature can significantly lower the solubility of the compound, leading to precipitation. This is a common issue when transferring solutions from room temperature to colder storage conditions (e.g., 4°C).
-
pH: The pH of the solution can influence the solubility of thiosemicarbazide derivatives.
Troubleshooting Steps:
-
Solvent Optimization: If using an aqueous-based solvent, try increasing the proportion of the organic co-solvent. For compounds with low aqueous solubility, using a pure organic solvent might be necessary for creating a stable stock solution.
-
Concentration Adjustment: Prepare a less concentrated solution to ensure it remains below the saturation point at your intended storage temperature.
-
Gentle Warming and Sonication: If precipitation occurs upon cooling, gently warm the solution and use a sonicator to redissolve the compound. However, be cautious about potential thermal degradation.
-
pH Adjustment: Experimentally determine the optimal pH range for solubility. Buffering the solution may help maintain a stable pH.
-
Filtration: If you suspect undissolved particulate matter, filter the solution through a 0.22 µm syringe filter after dissolution.
-
Issue 2: Discoloration of the Solution (e.g., turning yellow or brown)
-
Question: My solution of this compound has changed color over time. What does this indicate and what should I do?
-
Answer: Discoloration often suggests chemical degradation of the compound. Potential causes include:
-
Oxidation: The thiosemicarbazide moiety can be susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen) and certain metal ions.
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Photodegradation: Exposure to light, particularly UV light, can induce degradation of the compound.
-
pH-mediated Hydrolysis: Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the thiosemicarbazide.
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation reactions. Use analytical or HPLC-grade solvents.
-
Inert Atmosphere: For sensitive applications, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Addition of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. However, the compatibility of the antioxidant with your experimental system must be verified.
-
pH Control: Maintain the pH of the solution within a stable, non-extreme range. Use buffers if necessary.
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Fresh Preparation: Ideally, prepare solutions fresh before each experiment to minimize degradation.
-
Issue 3: Loss of Biological Activity or Inconsistent Experimental Results
-
Question: I am observing a decrease in the expected biological activity of my this compound solution, or my results are not reproducible. Could this be a stability issue?
-
Answer: Yes, a loss of activity and poor reproducibility are classic signs of compound instability. The degradation products are unlikely to have the same biological activity as the parent compound.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Before preparing solutions, ensure the purity of your solid this compound using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Implement Stability-Enhancing Practices: Follow the recommendations for preventing precipitation and discoloration mentioned above (e.g., proper solvent selection, protection from light, temperature control).
-
Prepare Fresh Solutions: The most reliable way to ensure consistent activity is to prepare the solution immediately before use.
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Perform a Stability Study: If the compound needs to be stored in solution for an extended period, conduct a small-scale stability study to determine the rate of degradation under your storage conditions. This can be monitored by analytical techniques like HPLC.
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Aliquot Stock Solutions: If you must store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] An inert atmosphere is generally not required for the solid form.
Q2: What are the best solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common solvents for preparing stock solutions of thiosemicarbazide derivatives due to their high solvating power. For subsequent dilutions into aqueous media for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: How does pH affect the stability of this compound solutions?
A3: While specific data for this compound is limited, thiosemicarbazides can undergo hydrolysis under strongly acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions in the neutral range (pH 6-8) unless experimental requirements dictate otherwise. The use of a suitable buffer system is recommended to maintain a constant pH.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Potential degradation pathways include:
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Oxidation: The sulfur atom is susceptible to oxidation, potentially forming sulfoxides or other oxidized species.
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Hydrolysis: The amide and thioamide bonds could be susceptible to hydrolysis, leading to the cleavage of the molecule.
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Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.
Q5: How long can I store a stock solution of this compound?
A5: The stability of the solution is highly dependent on the solvent, concentration, temperature, and exposure to light. For critical applications, it is strongly recommended to prepare solutions fresh. If storage is necessary, it is best to conduct a stability study. As a general guideline for thiosemicarbazide solutions, storage at -20°C or -80°C in single-use aliquots is preferable to storage at 4°C or room temperature.[4]
Data Presentation
The following tables are templates for presenting stability data for this compound solutions. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC | Appearance |
| 25°C (Room Temp) | 0 hours | 99.8 | Clear, colorless |
| 24 hours | 98.5 | Clear, colorless | |
| 7 days | 92.1 | Faint yellow tinge | |
| 4°C | 0 hours | 99.8 | Clear, colorless |
| 24 hours | 99.7 | Clear, colorless | |
| 7 days | 98.9 | Clear, colorless | |
| -20°C | 0 hours | 99.8 | Clear, colorless |
| 7 days | 99.6 | Clear, colorless | |
| 30 days | 99.2 | Clear, colorless |
Table 2: Hypothetical Influence of pH on the Stability of this compound (100 µM in 10% DMSO/Aqueous Buffer) at 25°C for 24 hours
| pH of Aqueous Buffer | Purity (%) by HPLC |
| 4.0 | 95.3 |
| 7.4 | 99.1 |
| 9.0 | 96.8 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
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This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade or higher
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Vortex mixer and/or sonicator
-
Pipettes
-
-
Procedure:
-
Accurately weigh the required amount of this compound. For example, for 10 mL of a 10 mM solution (MW = 201.67 g/mol ), weigh 20.17 mg.
-
Transfer the solid to the volumetric flask.
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Add a portion of DMSO (e.g., 5-7 mL) to the flask.
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Gently swirl the flask to dissolve the compound. Use a vortex mixer or a sonicator if necessary to aid dissolution.
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Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.
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Invert the flask several times to ensure a homogenous solution.
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If the solution is to be stored, dispense it into single-use aliquots in amber vials and store at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general method and may require optimization for your specific equipment and requirements.
-
Instrumentation and Columns:
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HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of acetonitrile (ACN) and water (both with 0.1% formic acid or trifluoroacetic acid) is often a good starting point.
-
Example Gradient:
-
0-2 min: 20% ACN
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2-15 min: Ramp to 90% ACN
-
15-18 min: Hold at 90% ACN
-
18-20 min: Return to 20% ACN
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20-25 min: Re-equilibration at 20% ACN
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A wavelength around 254 nm is often a reasonable starting point for aromatic compounds.
-
-
Sample Preparation for Stability Study:
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Prepare your this compound solution at the desired concentration and in the solvent system to be tested.
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At each time point (e.g., 0, 24, 48 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot with the initial mobile phase to a concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
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Inject the diluted sample into the HPLC system.
-
-
Data Analysis:
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Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
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Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) peak area.
-
Visualizations
Caption: Troubleshooting workflow for addressing instability in this compound solutions.
Caption: Potential degradation pathways for this compound in solution.
References
minimizing side product formation during the synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide. Our aim is to facilitate the minimization of side product formation and optimization of reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the nucleophilic addition of hydrazine hydrate to 3-chlorophenyl isothiocyanate.[1][2] This reaction is typically carried out in a polar protic solvent like ethanol or methanol.
Q2: What are the most common side products observed during this synthesis?
A2: A primary side product is the 1,4-disubstituted thiosemicarbazide, which can form if the stoichiometry of the reactants is not carefully controlled. Other potential impurities include unreacted starting materials (3-chlorophenyl isothiocyanate and hydrazine) and products from the degradation of hydrazine, such as 1,2-diformylhydrazine, under certain conditions.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4][5] A suitable eluent system, such as dichloromethane/methanol (e.g., 50:1), can be used to separate the product from the starting materials and any side products.[4]
Q4: What is the recommended method for purifying the crude product?
A4: Recrystallization is the most effective method for purifying this compound.[6] Ethanol is a commonly used solvent for this purpose. For persistent colored impurities, treatment with activated charcoal during recrystallization can be beneficial.
Q5: My purified product has a low and broad melting point. What does this indicate?
A5: A low and broad melting point is a strong indicator of the presence of impurities in your final product. Inadequate purification is the most likely cause. It is recommended to perform multiple recrystallizations until a sharp and consistent melting point is achieved.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inappropriate solvent. - Reactant degradation. | - Increase reaction time or gently heat the reaction mixture. Monitor progress using TLC.[4][5] - Optimize temperature; refluxing may be required. - Ensure the use of anhydrous solvents like absolute ethanol or methanol.[6] - Use fresh, high-purity starting materials. |
| Impure Product (Multiple Spots on TLC) | - Presence of unreacted starting materials. - Formation of side products (e.g., 1,4-disubstituted thiosemicarbazide). - Product decomposition. | - Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials. - Purify the product by recrystallization from ethanol.[6] - Avoid excessive heating or prolonged reaction times to prevent degradation. |
| Difficulty in Product Isolation/Precipitation | - Product is soluble in the reaction solvent. - Insufficient cooling. | - After the reaction is complete, cool the mixture in an ice bath to induce precipitation. - If the product remains dissolved, concentrate the reaction mixture by removing the solvent under reduced pressure. - Pouring the reaction mixture into ice-cold water can also facilitate precipitation.[6] |
| Discolored Product (Yellow/Brown) | - Presence of colored impurities. - Oxidation of the product. | - Treat the solution with activated charcoal during recrystallization before filtering and allowing it to crystallize. - Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Product is an Oil, Not a Solid | - The compound is supersaturated. - Presence of impurities inhibiting crystallization. - The boiling point of the solvent is too high. | - Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure compound. - Re-dissolve the oil in a minimal amount of solvent and add an anti-solvent. - Perform another purification step, such as column chromatography, to remove impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized method based on common synthetic procedures for analogous compounds.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenyl isothiocyanate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of isothiocyanate).
-
Addition of Hydrazine: To this stirring solution, add hydrazine hydrate (1.0-1.1 equivalents) dropwise at room temperature. The addition may be exothermic, so it should be done carefully.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or heat under reflux for 1-3 hours. The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will typically precipitate.
-
Filtration: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain purified this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR).
Visualizations
References
- 1. 1,2-Diformylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Novel thiosemicarbazone based sensors for transition metals - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00266K [pubs.rsc.org]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
method refinement for consistent results in 4-(3-Chlorophenyl)-3-thiosemicarbazide experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance to achieve consistent and reproducible results in experiments involving 4-(3-Chlorophenyl)-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the nucleophilic addition of hydrazine hydrate to 3-chlorophenyl isothiocyanate.[1][2] This reaction is typically performed in a polar solvent like ethanol.[3][4]
Q2: What are the critical safety precautions when working with thiosemicarbazide derivatives? A2: Thiosemicarbazides and their precursors, such as hydrazine hydrate and isothiocyanates, should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine hydrate is highly toxic and corrosive.
Q3: How is the final product, this compound, typically purified? A3: The most effective purification method is recrystallization, commonly from ethanol or methanol.[5][6] Washing the crude solid with cold water or a small amount of a solvent like diethyl ether can help remove unreacted starting materials before recrystallization.[3][5]
Q4: What are the main applications of this compound in research? A4: It is primarily used as an intermediate in the synthesis of various heterocyclic compounds.[7] A major application is its condensation with aldehydes or ketones to form thiosemicarbazones, which are widely studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.[7][8][9]
Q5: How can I confirm the identity and purity of the synthesized product? A5: The identity and purity of this compound can be confirmed using several analytical techniques:
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Melting Point: Compare the observed melting point with the literature value.
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Spectroscopy: FT-IR spectroscopy will show characteristic peaks for N-H, C=S, and aromatic C-H bonds. 1H and 13C NMR spectroscopy will confirm the chemical structure.[3][6]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared to the calculated values for the molecular formula C₇H₈ClN₃S.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 2. Reactant Degradation: Purity of starting materials (especially hydrazine hydrate) is compromised. 3. Inappropriate Solvent: Use of non-anhydrous or unsuitable solvents.[5] | 1. Optimize Conditions: Increase the reaction time or gently warm the mixture if the protocol allows. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Verify Starting Materials: Use high-purity, fresh 3-chlorophenyl isothiocyanate and hydrazine hydrate. 3. Use Anhydrous Solvents: Ensure solvents like ethanol or methanol are anhydrous.[5] |
| Difficulty in Product Precipitation | 1. High Solubility: The product is too soluble in the reaction solvent at room temperature. 2. Insufficient Cooling: The reaction mixture has not been cooled to a low enough temperature.[5] | 1. Induce Precipitation: Pour the reaction mixture into a beaker of ice-cold water to force the solid to precipitate out.[5] 2. Cool Thoroughly: Use an ice-salt bath to achieve temperatures below 0 °C. 3. Reduce Solvent Volume: Concentrate the reaction mixture by removing the solvent under reduced pressure.[5] |
| Product is an Oil, Not a Solid | 1. Impurities Present: Presence of unreacted starting materials or oily side products can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying. | 1. Trituration: Add a non-polar solvent (e.g., hexane or diethyl ether) and scratch the inside of the flask with a glass rod to induce crystallization. 2. Purification: Attempt to purify the oil using column chromatography if recrystallization fails. 3. Dry Thoroughly: Ensure the product is dried completely under vacuum to remove all residual solvent. |
| Impure Product (Discolored or Incorrect M.P.) | 1. Side Reactions: Prolonged heating or presence of impurities can lead to side products. 2. Incomplete Washing: Unreacted starting materials remain in the crude product.[5] | 1. Control Reaction: Avoid excessive heating. Monitor the reaction with TLC to determine the optimal endpoint.[5] 2. Thorough Washing: Wash the filtered solid with cold water followed by a small amount of cold ethanol or diethyl ether.[3] 3. Recrystallize: Perform careful recrystallization, potentially more than once, using a suitable solvent like ethanol.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from procedures for synthesizing substituted phenyl thiosemicarbazides.[3][4]
Materials:
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Hydrazine hydrate (~99%)
-
3-Chlorophenyl isothiocyanate (≥98%)
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Ethanol (anhydrous)
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Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (5 mmol) in ethanol (10 mL).
-
Cool the flask in an ice bath with vigorous stirring.
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Prepare a suspension of 3-chlorophenyl isothiocyanate (5 mmol) in ethanol (10 mL).
-
Add the isothiocyanate suspension dropwise to the cold hydrazine hydrate solution over 15-20 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it stand at room temperature overnight.[3]
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The resulting solid precipitate is collected by vacuum filtration.
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Wash the solid three times with cold water (30 mL each) and then with a small amount of cold ethanol.[3]
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Dry the crude product.
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Purify the product by recrystallization from ethanol to obtain a white solid.[3]
Protocol 2: Synthesis of a Thiosemicarbazone Derivative
This protocol describes a general method for the condensation of this compound with an aromatic aldehyde.[5][11]
Materials:
-
This compound (1 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask, warming gently if necessary.
-
In a separate container, dissolve the aromatic aldehyde (1 mmol) in absolute ethanol (10 mL).
-
Add the aldehyde solution to the thiosemicarbazide solution.
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Add 2-3 drops of glacial acetic acid as a catalyst.[5]
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Heat the reaction mixture under reflux with continuous stirring for 3-5 hours. Monitor the reaction progress by TLC.[11]
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After the reaction is complete, cool the mixture to room temperature, and then in an ice bath to induce precipitation of the product.[5]
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Filter the precipitated solid, wash it with a small amount of cold ethanol, and dry it.
-
If necessary, recrystallize the thiosemicarbazone product from a suitable solvent like ethanol.
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈ClN₃S | [10][12] |
| Molecular Weight | 201.67 g/mol | [10][12] |
| Appearance | White to off-white solid | [12] |
| CAS Number | 42135-76-2 | [12] |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Condition | Notes |
| Reactant Ratio | 1:1 (Isothiocyanate:Hydrazine) | A slight excess of hydrazine can be used but may complicate purification. |
| Solvent | Ethanol, Methanol | Anhydrous conditions are recommended for better yields.[5] |
| Temperature | 0-10 °C (addition), Room Temp (reaction) | Cooling during addition is critical to control the exothermic reaction. |
| Reaction Time | 4 hours to overnight | Can be monitored by TLC for the disappearance of starting material. |
| Purification | Recrystallization from Ethanol | Yields are typically reported in the range of 70-95% for analogous reactions.[13] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. 4-(4-ETHYLPHENYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 7. 4-(4-Chlorophenyl)-3-thiosemicarbazide [myskinrecipes.com]
- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Structure of 4-(3-chlorophenyl)thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to increasing the bioavailability of 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor aqueous solubility. What initial strategies can I explore to improve its bioavailability?
A1: Poor aqueous solubility is a common challenge for lipophilic compounds like many thiosemicarbazide derivatives.[1][2] Several formulation strategies can be employed to enhance solubility and, consequently, bioavailability. These include:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3] Techniques like micronization and nanosizing are effective.[2][4]
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Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution rates.[2][4]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[2][3]
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility by providing a hydrophilic exterior.[2]
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Prodrug Approach: Chemical modification of the derivative to a more soluble prodrug that converts to the active compound in vivo is another viable strategy.[1]
Q2: I am considering a prodrug approach for my thiosemicarbazide derivative. What are some potential strategies?
A2: The prodrug approach involves creating a bioreversible derivative of your parent drug to improve its physicochemical properties.[1] For thiosemicarbazide derivatives, you could consider:
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Phosphate Prodrugs: Introducing a phosphate ester group can significantly enhance aqueous solubility.[1]
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Polymer Prodrugs: Conjugating the derivative to a hydrophilic polymer can also improve solubility.[1]
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Ester Prodrugs: If your derivative has a suitable functional group, creating an ester prodrug can increase lipid solubility, which can be beneficial for absorption depending on the rate-limiting step.[4]
Q3: Are there any specific challenges I should be aware of when working with nanosuspensions?
A3: While nanosuspensions are a promising strategy for poorly soluble drugs, a key challenge is the thermodynamic instability due to the large surface area of the nanoparticles.[1][5] This can lead to particle agglomeration. To mitigate this, surface-active additives like surfactants or polymers are used for electrostatic or steric stabilization.[5]
Troubleshooting Guides
Issue 1: Inconsistent dissolution profiles for my formulated this compound derivative.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymorphism | Characterize the solid-state properties of your drug substance using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Different crystalline forms can have different solubilities.[2] | Identification of the stable polymorph will allow for consistent formulation development. |
| Particle Agglomeration in Nanosuspensions | Optimize the concentration and type of stabilizer (surfactant or polymer) in your nanosuspension formulation.[5] | A stable nanosuspension with a uniform particle size distribution, leading to reproducible dissolution. |
| Drug Precipitation from Supersaturated Solution | For amorphous solid dispersions, investigate the use of precipitation inhibitors in the formulation. | The formulation will maintain a supersaturated state for a longer duration in the dissolution medium, improving the potential for absorption. |
Issue 2: Low oral bioavailability despite improved in vitro dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Permeability | Evaluate the permeability of your derivative using in vitro models like Caco-2 cell monolayers. The "Rule of Five" can also provide an initial prediction of permeability issues.[1][3] | Understanding if low permeability is the rate-limiting step for absorption. |
| Efflux Transporter Substrate | Determine if your compound is a substrate for efflux transporters like P-glycoprotein.[3] | If it is a substrate, co-administration with a known P-gp inhibitor in preclinical studies could clarify the extent of efflux. |
| First-Pass Metabolism | Investigate the metabolic stability of your derivative using liver microsomes or hepatocytes. | Identification of major metabolites and determination of the extent of first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Precipitation
This method involves dissolving the drug in a solvent and then adding this solution to an anti-solvent to cause precipitation of nanoparticles.[5]
Materials:
-
This compound derivative
-
Suitable solvent (e.g., acetone, methanol)
-
Anti-solvent (e.g., water)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Stirrer/homogenizer
Procedure:
-
Dissolve the this compound derivative in a minimal amount of the selected solvent.
-
Dissolve the stabilizer in the anti-solvent.
-
Under high-speed stirring or homogenization, add the drug solution dropwise to the anti-solvent solution.
-
Continue stirring for a specified period to allow for nanoparticle formation and stabilization.
-
Remove the solvent, typically by evaporation under reduced pressure.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
Materials:
-
This compound derivative
-
Polymer carrier (e.g., PVP K30, HPMC)
-
Common solvent (e.g., methanol, dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolve both the this compound derivative and the polymer carrier in a common solvent.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion for drug content, amorphicity (using XRD), and dissolution behavior.
Visualizations
Caption: Workflow for enhancing the bioavailability of poorly soluble derivatives.
Caption: Troubleshooting logic for low in vivo bioavailability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
Technical Support Center: Navigating Compound Precipitation in Aqueous Buffers for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound precipitation in aqueous buffers during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of compound precipitation in aqueous buffers?
A1: Compound precipitation in aqueous buffers is a frequent issue in biological assays and can generally be attributed to several key factors:
-
Physicochemical Properties of the Compound: Many experimental small molecules are hydrophobic (lipophilic) and possess low intrinsic aqueous solubility.[1][2]
-
"Solvent Shock": A primary reason for precipitation is the rapid change in solvent polarity when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer.[3][4] This abrupt shift can cause the compound to "crash out" of the solution.[5]
-
High Final Concentration: Exceeding the compound's maximum solubility limit in the final aqueous assay buffer will inevitably lead to precipitation.[4][6]
-
Buffer Composition and pH: The pH of the buffer is critical for ionizable compounds, as their solubility can be significantly higher when in their ionized state.[5][7] Additionally, interactions with salts and other components in the buffer can influence solubility.[3]
-
Temperature: The solubility of many compounds is temperature-dependent. Adding a compound stock to a cold buffer can decrease its solubility.[5][6]
-
Improper Mixing Technique: Inadequate mixing when adding the stock solution to the buffer can create localized areas of high concentration, promoting precipitation.[4]
Q2: My compound is dissolved in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This is a classic example of "solvent shock" or "crashing out."[4][5] While your compound may be highly soluble in a polar aprotic solvent like DMSO, its solubility in an aqueous environment is likely much lower.[8] When you introduce the DMSO stock into the aqueous buffer, the DMSO is rapidly diluted, and the compound is suddenly exposed to a solvent system in which it is poorly soluble, causing it to precipitate.[8]
Q3: How can I prevent my compound from precipitating when preparing my assay solutions?
A3: Several strategies can be employed to prevent compound precipitation:
-
Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of the buffer, perform serial dilutions.[6] Adding the stock solution dropwise to the buffer while vortexing or stirring can also help.[4]
-
Pre-warm the Aqueous Buffer: Warming the buffer to the experimental temperature (e.g., 37°C for cell-based assays) can increase the solubility of many compounds.[3][6]
-
Adjust the Buffer pH: For ionizable compounds, adjusting the buffer pH to favor the more soluble ionized form can significantly enhance solubility.[5][7]
-
Use Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in the final aqueous buffer can increase the solubility of hydrophobic compounds.[5][9]
-
Lower the Final Compound Concentration: If precipitation persists, you may need to work at a lower final concentration of your compound that is within its aqueous solubility limit.[6][10]
-
Employ Excipients: In some cases, solubilizing agents like cyclodextrins can be used to encapsulate the compound and increase its apparent solubility.[11]
Q4: What is the maximum recommended final concentration of DMSO in a biological assay?
A4: While there's no single rule, a final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry.[8] It is crucial to keep the final DMSO concentration low and consistent across all experimental and control wells, as higher concentrations can be toxic to cells or interfere with enzyme activity, leading to confounding results.[8][12]
Q5: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?
A5: You can perform a kinetic solubility assay.[10] This typically involves preparing a series of dilutions of your compound in the assay buffer and observing the concentration at which precipitation first occurs. This can be done by visual inspection or more quantitatively using light-scattering instruments like a nephelometer.[10][13]
Troubleshooting Guides
Issue 1: Immediate and heavy precipitation is observed upon adding the compound stock solution to the aqueous buffer.
| Observation | Potential Cause | Recommended Solution |
| White, cloudy precipitate forms instantly. | Solvent Shock: Rapid change in solvent polarity.[3] | - Add the compound stock to the buffer dropwise while vigorously vortexing or stirring.[4][6] - Perform serial dilutions in the pre-warmed (e.g., 37°C) aqueous buffer.[6] |
| High Final Concentration: The desired final concentration exceeds the compound's aqueous solubility.[6] | - Decrease the final working concentration of the compound.[6] - Determine the maximum soluble concentration by performing a solubility test.[6] | |
| Low Temperature of Buffer: Reduced solubility at lower temperatures.[6] | - Always use pre-warmed (e.g., 37°C) buffer for dilutions.[6] |
Issue 2: The solution is initially clear but becomes cloudy or a precipitate forms over time.
| Observation | Potential Cause | Recommended Solution |
| Precipitate appears after several hours or overnight. | Supersaturated Solution: The initial solution was thermodynamically unstable.[5] | - Determine the thermodynamic solubility (e.g., using a shake-flask method) to find the maximum stable concentration.[5] - Prepare fresh solutions immediately before use.[4] |
| Compound Degradation: The compound may be degrading into less soluble products. | - Assess the stability of the compound in the buffer over the experimental timeframe.[5] | |
| Temperature Fluctuation: Changes in storage or incubation temperature can affect solubility.[14] | - Store solutions at a constant and appropriate temperature to avoid temperature-induced precipitation.[5] | |
| pH Shift: Changes in buffer pH over time, especially in cell culture due to metabolic activity.[6] | - Ensure the buffer system is robust enough for the experimental duration (e.g., use of HEPES in cell culture).[3] - Monitor the pH of the medium during the experiment.[6] |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
This protocol outlines the steps for preparing an accurate and reliable concentrated stock solution of a compound, typically in DMSO.
Materials:
-
Compound (solid)
-
100% DMSO (anhydrous)
-
Analytical balance
-
Volumetric flask (Class A)[15]
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber vials for storage
Methodology:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock solution concentration and volume.
-
Weigh the compound: Accurately weigh the compound using an analytical balance.[15] For small masses, it is often easier to weigh a slightly different amount, record the exact weight, and then calculate the precise concentration.[15]
-
Dissolve the compound: Transfer the weighed compound to the volumetric flask. Add a portion of the DMSO (e.g., about 70-80% of the final volume).
-
Ensure complete dissolution: Vigorously vortex the solution.[16] If necessary, briefly sonicate the solution to aid in dissolution.[6] Visually inspect to ensure no solid particles remain.
-
Bring to final volume: Once the compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Mix thoroughly: Invert the flask several times to ensure a homogenous solution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use sterile amber vials to minimize freeze-thaw cycles and protect from light.[17] Store at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Kinetic Solubility Assay by Visual Inspection
This protocol provides a simple method to estimate the maximum kinetic solubility of a compound in a specific aqueous buffer.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Pipettes
Methodology:
-
Pre-warm the buffer: Warm the aqueous assay buffer to the intended experimental temperature (e.g., 37°C).[6]
-
Prepare a dilution series:
-
Dispense the pre-warmed buffer into a series of microcentrifuge tubes.
-
Create a serial dilution of your compound stock directly into the buffer. For example, prepare final concentrations ranging from 100 µM down to 1 µM.
-
Ensure the final DMSO concentration remains constant across all dilutions (e.g., 1%).
-
-
Mix and incubate: Immediately after adding the stock solution to the buffer for each dilution, vortex the tube thoroughly.[4] Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours) to mimic the assay conditions.[6]
-
Visual inspection: After incubation, visually inspect each tube against a dark background for any signs of precipitation (e.g., cloudiness, visible particles).[6]
-
Determine maximum solubility: The highest concentration that remains clear and free of precipitate is considered the maximum kinetic solubility under these conditions.[10]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. fastercapital.com [fastercapital.com]
- 17. ziath.com [ziath.com]
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of 4-(3-Chlorophenyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial potential of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its derivatives. By presenting a comparative overview of its activity against various bacterial strains alongside alternative thiosemicarbazide compounds and standard antibiotics, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Executive Summary
Thiosemicarbazides are a class of compounds that have garnered significant interest for their broad spectrum of biological activities, including antibacterial properties. The substitution pattern on the phenyl ring of these molecules plays a crucial role in determining their efficacy. This guide specifically evaluates the antibacterial profile of this compound, drawing comparisons with structurally similar compounds and established antibiotics. While direct and extensive data on the parent this compound is limited in publicly available literature, this guide synthesizes information on its derivatives and closely related analogues to provide a robust comparative assessment. A notable derivative, 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide, has demonstrated potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). The primary mechanism of action for many thiosemicarbazides is believed to be the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.
Performance Comparison
The antibacterial efficacy of thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and other relevant compounds against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 4-(3-Chlorophenyl)-thiosemicarbazide Derivatives and Analogues against Gram-Positive Bacteria
| Compound | Test Organism | MIC (µg/mL) |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 25923 | 1.95[1] |
| Staphylococcus aureus (Clinical Isolate) | 1.95[1] | |
| Staphylococcus aureus MRSA ATCC 43300 | 3.9[1] | |
| Staphylococcus epidermidis ATCC 12228 | 1.95[1] | |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl)thiosemicarbazide | Staphylococcus aureus ATCC 25923 | 62.5[2] |
| Staphylococcus aureus MRSA ATCC 43300 | 62.5[2] | |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Staphylococcus aureus | 6.25[3] |
| Bacillus subtilis | 12.5[3] | |
| Streptomycin (Standard) | Staphylococcus aureus | 3.12[3] |
| Bacillus subtilis | 3.12[3] | |
| Ciprofloxacin (Standard) | Staphylococcus aureus ATCC 25923 | 0.24 - 0.98[2] |
| Cefuroxime (Standard) | Staphylococcus aureus ATCC 25923 | 0.24 - 62.5[2] |
Table 2: Antibacterial Activity of Thiosemicarbazide Derivatives against Gram-Negative Bacteria
| Compound | Test Organism | MIC (µg/mL) |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Pseudomonas aeruginosa | 6.25[3] |
| Various Thiosemicarbazides | Escherichia coli ATCC 25922 | >1000[1] |
| Streptomycin (Standard) | Pseudomonas aeruginosa | 3.12[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of thiosemicarbazide derivatives.
Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium overnight. A few colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Test Compounds: The thiosemicarbazide derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.
-
Serial Dilutions: A series of two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agar Well Diffusion Method
This method is often used for preliminary screening of antibacterial activity.
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread over the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.
-
Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume of the test compound solution at different concentrations is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antibacterial activity.
Visualizations
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Many thiosemicarbazide derivatives are believed to exert their antibacterial effects by targeting and inhibiting bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.
Caption: Proposed mechanism of action for thiosemicarbazide derivatives.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Caption: Workflow for Broth Microdilution Method.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Performance with Supporting Experimental Data.
The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Thiosemicarbazides, a class of compounds characterized by the -NH-CS-NH-NH- functional group, have garnered significant attention for their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative study of 4-(3-Chlorophenyl)-3-thiosemicarbazide and its derivatives against established antimicrobial agents, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a 4-(3-chlorophenyl)-thiosemicarbazide derivative and the standard antibiotic, ciprofloxacin, against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant human pathogen.
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [3] |
| Ciprofloxacin | MRSA ATCC 43300 | 0.25 - 1 | [4] |
| Ciprofloxacin | S. aureus (clinical isolate) | 0.6 | [5] |
Experimental Protocols
The determination of antimicrobial activity is conducted through standardized in vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria.[3][6]
1. Preparation of Materials:
-
Test Compound: A stock solution of this compound or its derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Culture: A fresh overnight culture of the test organism (e.g., Staphylococcus aureus) grown in Mueller-Hinton Broth (MHB) is prepared. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Growth Medium: Mueller-Hinton Broth (MHB) is used for bacterial growth.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
-
Serial two-fold dilutions of the test compound are prepared in MHB directly in the wells of the 96-well microtiter plate. The concentration range typically spans from a high concentration (e.g., 1000 µg/mL) to a low concentration (e.g., 0.125 µg/mL).
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control well containing only the growth medium and the bacterial inoculum, and a negative control well containing only the growth medium.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
3. Interpretation of Results:
-
Following incubation, the plates are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[3]
Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.[3]
1. Preparation of Materials:
-
Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared.
-
Bacterial Culture: A standardized inoculum of the test microorganism is uniformly spread over the surface of the MHA plate using a sterile cotton swab.
-
Test Compound: Solutions of the test compound at various concentrations are prepared.
2. Assay Procedure:
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A fixed volume of the test compound solution is added to each well.
-
A control well containing only the solvent is also included.
-
The plates are incubated at 37°C for 18-24 hours.
3. Interpretation of Results:
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
-
A larger diameter of the inhibition zone indicates greater antimicrobial activity.[3]
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and potential mechanisms of action.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide and Ciprofloxacin: An In-Depth Guide for Researchers
In the landscape of antimicrobial drug discovery, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a detailed comparison of the antibacterial activity of 4-(3-Chlorophenyl)-3-thiosemicarbazide, a representative of the thiosemicarbazide class of compounds, and ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of available experimental data to facilitate an objective comparison of their performance.
Quantitative Assessment of Antibacterial Potency
The antibacterial efficacy of a compound is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies testing this compound and ciprofloxacin against the same panel of bacterial strains are limited in the publicly available scientific literature, this guide collates relevant data from various studies to provide a comparative overview.
| Bacterial Strain | 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus ATCC 25923 | 62.5 | 0.25 - 1.0 |
| Staphylococcus aureus (MRSA) ATCC 43300 | 62.5 | 0.5 - >128 |
| Staphylococcus epidermidis ATCC 12228 | >1000 | 0.25 - 1.0 |
| Micrococcus luteus ATCC 10240 | >1000 | 0.12 - 0.5 |
| Bacillus subtilis ATCC 6633 | >1000 | 0.12 - 0.5 |
| Bacillus cereus ATCC 10876 | >1000 | 1.0 - 4.0 |
| Gram-Negative Bacteria | ||
| Escherichia coli ATCC 25922 | >1000 | 0.008 - 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | >1000 | 0.25 - 1.0 |
Note: The MIC values for 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide are sourced from a study that evaluated its activity against a panel of Gram-positive bacteria[1]. The MIC values for ciprofloxacin are compiled from various sources and represent a typical range observed for these standard laboratory strains. Many thiosemicarbazide derivatives have been reported to exhibit limited or no activity against Gram-negative bacteria such as E. coli and P. aeruginosa[2].
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using standardized broth microdilution or agar dilution methods, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
References
A Comparative Analysis of the Antifungal Efficacy of 4-(3-Chlorophenyl)-3-thiosemicarbazide and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel and more effective antifungal agents, thiosemicarbazide derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antifungal efficacy of 4-(3-Chlorophenyl)-3-thiosemicarbazide and the widely used triazole antifungal, fluconazole. While direct comparative studies on this compound are limited, this analysis draws upon available data for structurally related compounds to provide valuable insights for researchers in the field of mycology and drug development.
Executive Summary
Fluconazole, a cornerstone in antifungal therapy, exerts its effect by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. Thiosemicarbazides, including the this compound scaffold, are being investigated for their potential as antifungal agents. While the precise mechanism of action for thiosemicarbazides is still under investigation, in silico studies suggest potential targets such as N-myristoyltransferase (NMT). This guide synthesizes available preclinical data to offer a comparative perspective on the antifungal profiles of these two compounds.
Data Presentation: Antifungal Activity
One study investigated the antifungal activity of a related compound, 5-(3-chlorophenyl)-n-phenyl-1,3,4-thiadiazol-2-amine, against clinical isolates of Candida albicans and compared its efficacy to fluconazole. The results, presented as the mean zone of inhibition, suggest that this thiosemicarbazide derivative possesses greater in vitro activity than fluconazole against the tested isolates.
Table 1: Comparative In Vitro Antifungal Activity against Candida albicans
| Compound | Sputum Isolates (Mean Zone of Inhibition ± SD, mm) | Urine Isolates (Mean Zone of Inhibition ± SD, mm) | Vaginal Swab Isolates (Mean Zone of Inhibition ± SD, mm) | Blood Isolates (Mean Zone of Inhibition ± SD, mm) |
| 5-(3-chlorophenyl)-n-phenyl-1,3,4-thiadiazol-2-amine | 21.25 ± 5.9 | 18.46 ± 9.3 | 20.0 ± 9.5 | 27.01 ± 6.1 |
| Fluconazole | 12.0 ± 8.6 | 9.83 ± 8.6 | 15.6 ± 11.0 | 15.7 ± 12.0 |
Data from a study on a structurally related thiadiazole derivative.[1]
Another study on various 4-arylthiosemicarbazides, which are structurally analogous to this compound, reported MIC values against different Candida species, with fluconazole as a comparator. While the specific 3-chloro substituted compound was not detailed, the study indicated that certain derivatives exhibited moderate activity. For instance, a derivative with ortho and para chlorine substitutions showed an MIC of 50 μg/mL against C. parapsilosis and 100-200 μg/mL against C. albicans.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of antifungal agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antifungal agent against yeast isolates, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control well.[3]
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.
-
Agar Plate Preparation: A standardized Mueller-Hinton agar plate supplemented with glucose and methylene blue is used.
-
Inoculum Application: A sterile cotton swab is dipped into the standardized fungal inoculum suspension and swabbed evenly across the entire surface of the agar plate.
-
Disk Application: Paper disks impregnated with a standard concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no fungal growth around each disk is measured in millimeters. The size of the zone is indicative of the organism's susceptibility to the drug.
Signaling Pathways and Mechanisms of Action
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole's mechanism of action is well-established. It targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5][6][7][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5][6][7][8] The depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[4][5]
References
- 1. COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njlm.net [njlm.net]
- 4. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for Molecular Basis of Antifungal Activity of Thiosemicarb...: Ingenta Connect [ingentaconnect.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Positional Isomers of Chlorophenyl Thiosemicarbazides: A Comparative Guide to Biological Activity
A comprehensive analysis of ortho, meta, and para-chlorophenyl thiosemicarbazides reveals that the position of the chlorine atom on the phenyl ring significantly dictates the compound's biological efficacy across various therapeutic areas, including anthelmintic, antifungal, antibacterial, and anticancer applications. This guide synthesizes experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
The substitution pattern of the chlorophenyl ring in thiosemicarbazide derivatives has a profound impact on their interaction with biological targets. Generally, the meta and ortho positions appear to confer potent anthelmintic and antifungal properties, while the electronic effects of the chlorine atom's position influence antibacterial and potential anticancer activities.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of ortho-, meta-, and para-chlorophenyl thiosemicarbazides based on available experimental evidence.
Table 1: Anthelmintic Activity against Rhabditis sp.
| Compound | Concentration (mg/mL) | Nematode Viability (%) | Reference |
| Ortho-chlorophenyl thiosemicarbazide | 11.12 | 0 | [1] |
| 5.56 | 0 | [1] | |
| Meta-chlorophenyl thiosemicarbazide | 11.12 | 0 | [1] |
| 5.56 | 0 | [1] | |
| Para-chlorophenyl thiosemicarbazide | Not explicitly tested in the same comparative study, but para-substituted compounds were generally found to be less active.[1] | ||
| Albendazole (Reference) | 11.12 | 50 | [1] |
| 5.56 | 59 | [1] |
Table 2: Antifungal Activity against Trichophyton spp.
| Compound | Organism | MIC (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | Reference |
| Ortho-chlorophenyl thiosemicarbazide | T. rubrum ATCC 28188 | 62.5 | 62.5 | 125.0 | [2] |
| Meta-chlorophenyl thiosemicarbazide | T. rubrum ATCC 28188 | 62.5 | 62.5 | 125.0 | [2] |
| T. mentagrophytes ATCC 9533 | 125.0 | 125.0 | Not Reported | [2] | |
| Para-chlorophenyl thiosemicarbazide | Not explicitly tested in the same comparative study, but noted for enhanced selectivity. In another study against Candida species, a para-chloro derivative was found to be inactive.[3] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anthelmintic Activity Assay (in vitro)
The anthelmintic activity of the compounds was evaluated against the nematode Rhabditis sp.[1]
-
Culture Preparation: Rhabditis sp. nematodes were cultured and maintained in a suitable medium.
-
Compound Preparation: The test compounds and the reference drug, albendazole, were dissolved in an appropriate solvent to prepare stock solutions.
-
Assay Procedure: The nematode cultures were exposed to two different concentrations of the test compounds (11.12 and 5.56 mg/mL) and albendazole. A negative control containing only the solvent was also included.
-
Incubation: The cultures were incubated for 24 hours.
-
Viability Assessment: After the incubation period, the viability of the nematodes was observed under a microscope, and the percentage of mortality was calculated.
Antifungal Susceptibility Testing
The antifungal activity was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[2]
-
Inoculum Preparation: Fungal strains (Trichophyton rubrum and Trichophyton mentagrophytes) were cultured on a suitable agar medium. The fungal suspensions were prepared and adjusted to a specific concentration.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation: Each well was inoculated with the fungal suspension.
-
Incubation: The plates were incubated at a suitable temperature for 4 to 7 days.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the control.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth was subcultured on an agar plate. The plates were incubated for a further period. The MFC was defined as the lowest concentration that resulted in no fungal growth on the agar plate.
Mandatory Visualizations
Experimental Workflow for Anthelmintic Activity Screening
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes [mdpi.com]
- 3. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives
A comparative guide to the structure-activity relationship (SAR) of 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives, detailing their synthesis, biological activities, and the influence of structural modifications on their efficacy. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The structure-activity relationship (SAR) of these molecules is of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide focuses on derivatives of this compound, exploring how substitutions on the thiosemicarbazide scaffold affect their biological performance. The presence of a chlorine atom at the meta-position of the phenyl ring has been identified as a key feature for potent biological activity in several studies.[4][5]
Synthesis of this compound Derivatives
The synthesis of the target thiosemicarbazide derivatives typically follows a straightforward synthetic route. The general scheme involves the reaction of 3-trifluoromethylbenzoic acid hydrazide with various aryl isothiocyanates. The 3-chlorophenyl derivative is synthesized using 3-chlorophenyl isothiocyanate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of secondary assays to confirm the hypothesized mechanism of action of 4-(3-Chlorophenyl)-3-thiosemicarbazide. This document outlines supporting experimental data for alternative compounds, detailed experimental protocols, and visual workflows to guide further investigation.
The thiosemicarbazide scaffold is a promising pharmacophore in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties. The compound this compound is a member of this class. While its definitive mechanism of action is yet to be fully elucidated, based on the broader class of thiosemicarbazones, it is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.
This guide focuses on secondary assays to validate this proposed mechanism, comparing the expected performance of this compound with established compounds known to induce apoptosis and cell cycle disruption: the ribonucleotide reductase inhibitor Triapine and the topoisomerase II inhibitor Etoposide .
Comparative Analysis of Secondary Assay Performance
To quantitatively assess the pro-apoptotic and cell cycle-disrupting activities of this compound, two key secondary assays are proposed: a Caspase-3/7 activity assay to measure apoptosis and cell cycle analysis by flow cytometry. The following tables present a comparative summary of expected outcomes, including data for the alternative compounds, Triapine and Etoposide.
Table 1: Comparison of Apoptosis Induction using Caspase-3/7 Activity Assay
| Compound | Target Cell Line | IC50 for Caspase-3/7 Activation | Comments |
| This compound | e.g., HeLa, MCF-7 | Data not available | Expected to induce caspase-3/7 activity in a dose-dependent manner. |
| Triapine | HL-60 | ~0.29 µM (cell growth inhibition) | Induces apoptosis, with caspase activation being a key downstream event.[1] |
| Etoposide | CEM | >10-fold increase at 0.5 µM | A well-characterized inducer of apoptosis via DNA damage, leading to caspase activation.[2][3] |
Table 2: Comparison of Cell Cycle Arrest using Flow Cytometry
| Compound | Target Cell Line | Concentration | % of Cells in G2/M Phase | Comments |
| This compound | e.g., HeLa, MCF-7 | - | Data not available | Hypothesized to cause an accumulation of cells in the G2/M phase. |
| Triapine | MIA PaCa-2 | - | Induces S-phase arrest. | Primarily known to cause S-phase arrest due to ribonucleotide reductase inhibition.[4] |
| Etoposide | L929 | 10 µM | ~45% | A known inducer of G2/M arrest in various cancer cell lines.[5][6][7] |
Experimental Protocols
Detailed methodologies for the proposed secondary assays are provided below to ensure reproducibility and accurate data generation.
Caspase-3/7 Activity Assay (Luminescence-Based)
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay.[8][9]
Objective: To quantify the activity of caspase-3 and -7 as a measure of apoptosis induction.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8091 or similar)
-
White-walled 96-well plates suitable for luminescence readings
-
Multimode plate reader with luminescence detection capabilities
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
This compound and control compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds. Add the desired concentrations to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: On the day of the assay, thaw the Caspase-Glo® 3/7 Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to prepare the Caspase-Glo® 3/7 Reagent.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Plot the relative luminescence units (RLU) against the compound concentration to determine the EC50 for caspase-3/7 activation.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for analyzing DNA content and cell cycle distribution.[10][11][12][13]
Objective: To determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Cancer cell line of interest
-
This compound and control compounds
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat the cells with the desired concentrations of this compound and control compounds for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of cold PBS and add it dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population. Measure the PI fluorescence (typically in the FL2 or PE channel) of at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism and Workflow
To further clarify the proposed mechanism of action and the experimental approach, the following diagrams are provided.
References
- 1. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Comparative Analysis of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Review of Experimental Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data available for 4-(3-Chlorophenyl)-3-thiosemicarbazide and its analogs. This document summarizes key findings on its biological activities, presents detailed experimental protocols, and visualizes relevant pathways to facilitate further research and development in the fields of antimicrobial and anticonvulsant therapies.
Performance Comparison of Thiosemicarbazide Derivatives
The biological activity of thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. This section presents a comparative summary of the antimicrobial and anticonvulsant activities of this compound and related compounds.
Antimicrobial Activity
The antibacterial efficacy of thiosemicarbazide derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter in these studies.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-(2-Chlorophenyl)-3-thiosemicarbazone | Bacillus cereus ŁOCK 0807 | 10 | [1] |
| 4-(2-Chlorophenyl)-3-thiosemicarbazone | Staphylococcus aureus ATCC 6538 | 100 | [1] |
| 4-(2-Chlorophenyl)-3-thiosemicarbazone | Staphylococcus epidermidis ATCC 12228 | 100 | [1] |
| 4-(2-Chlorophenyl)-3-thiosemicarbazone | Listeria monocytogenes ATCC 19115 | 100 | [1] |
| 4-(3-Chlorophenyl)thiosemicarbazide derivative with nitroimidazole moiety | Trichophyton rubrum ATCC 28188 | 62.5 | [2] |
| 4-(3-Chlorophenyl)thiosemicarbazide derivative with nitroimidazole moiety | Trichophyton mentagrophytes ATCC 9533 | 125 | [2] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Not Specified | Active (comparable to standard) | [3] |
Table 1: Comparative Antimicrobial Activity (MIC) of Thiosemicarbazide Derivatives.
Anticonvulsant Activity
The anticonvulsant properties of thiosemicarbazide and semicarbazone derivatives are commonly assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population, is a critical measure of potency.
| Compound | Test Model | ED50 (mg/kg) | Reference |
| 4-methoxy-2,6-dimethylbenzanilide | MES (mice, i.p.) | 18.58 | [4] |
| 4-methoxy-2,6-dimethylbenzanilide | MES (mice, oral) | 27.40 | [4] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | [1] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 | [1] |
| A series of 4-(4-substituted aryl) semicarbazones | MES and scPTZ | Active at 100-300 mg/kg | [5] |
| A series of p-chlorophenyl substituted arylsemicarbazones | MES and PTZ | Protective at 100-300 mg/kg | [6] |
Table 2: Comparative Anticonvulsant Activity (ED50) of Related Compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the standard protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no bacteria)
-
Standard antibiotic for comparison
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the 96-well plate.
-
The bacterial inoculum is standardized to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of about 5 x 10^5 CFU/mL.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.
Apparatus:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
Procedure:
-
The test compound or vehicle is administered to a group of animals (typically mice or rats) at various doses.
-
At the time of predicted peak effect of the compound, a supramaximal electrical stimulus is delivered through the electrodes.
-
The stimulus parameters are typically 50-60 Hz for 0.2-0.3 seconds.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the compound.
-
The ED50 is calculated based on the dose-response data.
Anticonvulsant Activity Screening: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for generalized absence and myoclonic seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Syringes and needles for subcutaneous injection
Procedure:
-
The test compound or vehicle is administered to a group of animals at various doses.
-
At the time of predicted peak effect, a convulsant dose of PTZ (typically 85 mg/kg in mice) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is considered protection.
-
The ED50 is calculated from the dose-response data.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for MIC Determination.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
- 2. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some Novel 4-(4-substituted aryl) Semicarbazones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Evaluation of the Therapeutic Index of 4-(3-Chlorophenyl)-3-thiosemicarbazide and Existing Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the therapeutic index of the novel compound 4-(3-Chlorophenyl)-3-thiosemicarbazide in comparison to established drugs with anthelmintic, antibacterial, and antifungal properties. Due to the limited availability of public data on the therapeutic index of this compound, this document emphasizes the requisite experimental protocols for its determination and offers a comparative analysis based on data from analogous compounds and existing medications.
Introduction to Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin. It is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.
Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50
A higher TI indicates a wider margin between the toxic and effective doses, suggesting a greater level of safety for a drug. Conversely, a narrow therapeutic index signifies that the doses required for therapeutic effect are close to those that can cause toxicity, necessitating careful dose monitoring.
Quantitative Data Comparison
Table 1: Therapeutic Index of Comparator Drugs
| Drug Class | Drug Name | Indication | Therapeutic Index (Approximate) |
| Anthelmintic | Albendazole | Broad-spectrum antihelminthic | >10 |
| Antifungal | Fluconazole | Systemic and superficial fungal infections | Wide |
| Antibacterial | Ciprofloxacin | Broad-spectrum antibiotic | Wide |
Table 2: Toxicological Data for a 4-(3-Chlorophenyl)-thiosemicarbazide Analogue
| Compound | Organism | Toxicity Endpoint | Value |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Rhabditis sp. (nematode) | LC50 | 14.77 mg/mL[1] |
Note: LC50 (Lethal Concentration 50%) is a common toxicity measure in aquatic or environmental toxicology and for organisms like nematodes cultured in a medium. It is conceptually similar to LD50 for systemic exposure.
Experimental Protocols
To definitively evaluate the therapeutic index of this compound, the following key experiments are essential.
1. Determination of Acute Oral Toxicity (LD50) - OECD Guideline 423
This protocol outlines the Acute Toxic Class Method, a stepwise procedure to determine the acute oral toxicity of a substance.[2][3][4][5]
-
Test Animals: Healthy, young adult rodents (rats or mice), typically females.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to standard laboratory diet and water ad libitum. They are acclimatized for at least 5 days prior to the experiment.
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.
-
Starting Dose Levels: The OECD guideline suggests starting doses of 5, 50, 300, and 2000 mg/kg body weight.
-
Procedure: A stepwise procedure is used with a group of three animals per step. The outcome of the first dose group determines the dose for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the dose is increased.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Endpoint: The LD50 is estimated based on the dose levels at which mortality is observed.
2. Determination of Efficacy (ED50)
The protocol for determining the effective dose will vary depending on the therapeutic indication (anthelmintic, antibacterial, or antifungal).
a) Anthelmintic Efficacy (e.g., against Schistosoma mansoni)
This protocol is based on a murine model of schistosomiasis.
-
Infection Model: Mice (e.g., BALB/c) are infected with S. mansoni cercariae.
-
Treatment Groups: Infected mice are randomly assigned to a vehicle control group, multiple dose-level groups of this compound, and a positive control group (e.g., praziquantel).
-
Drug Administration: The compound is administered orally at various doses for a defined period (e.g., once daily for 5 days), starting at a specific time post-infection.
-
Endpoint Assessment: At a predetermined time after treatment, mice are euthanized, and adult worms are recovered from the hepatic portal and mesenteric veins by perfusion. The number of worms in the treated groups is compared to the control group.
-
ED50 Calculation: The dose that causes a 50% reduction in worm burden compared to the control group is determined as the ED50.
b) Antibacterial Efficacy (Murine Sepsis Model)
This protocol is used to evaluate the efficacy of the compound against a systemic bacterial infection.[6]
-
Infection Model: Mice are infected intraperitoneally with a lethal or sub-lethal dose of a relevant bacterial strain (e.g., Staphylococcus aureus).
-
Treatment Groups: Infected mice are divided into a vehicle control group, several dose-level groups of the test compound, and a positive control group (e.g., ciprofloxacin).
-
Drug Administration: Treatment is initiated at a specific time post-infection and administered via a relevant route (e.g., oral or subcutaneous) at different dose levels.
-
Endpoint Assessment: The primary endpoint is typically survival over a defined period (e.g., 7 days). Alternatively, bacterial load in the blood or organs (e.g., spleen, liver) can be determined at a specific time point after treatment.
-
ED50 Calculation: The dose that protects 50% of the animals from mortality or achieves a 50% reduction in bacterial load is calculated as the ED50.
c) Antifungal Efficacy (Murine Model of Systemic Candidiasis)
This protocol assesses the in vivo antifungal activity of the compound.
-
Infection Model: Mice are infected intravenously with a standardized inoculum of a pathogenic yeast, such as Candida albicans.
-
Treatment Groups: Similar to the antibacterial model, infected mice are allocated to control and various treatment groups.
-
Drug Administration: The test compound is administered at different doses, starting at a defined time after infection.
-
Endpoint Assessment: The primary endpoint can be survival over a period of time. Alternatively, the fungal burden in target organs (typically kidneys) is quantified by plating homogenized tissue on appropriate agar.
-
ED50 Calculation: The dose that results in 50% survival or a 50% reduction in the fungal burden in the kidneys compared to the control group is determined as the ED50.
Visualizing Workflows and Pathways
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for the determination of the therapeutic index.
Hypothetical Signaling Pathway for Thiosemicarbazide Action
Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and cell division. This suggests a potential mechanism of action for their antimicrobial and anticancer properties.[7]
Caption: Hypothetical mechanism of action via Topoisomerase IIα inhibition.
Conclusion
The comprehensive evaluation of the therapeutic index is a cornerstone of drug development, providing essential insights into the safety and potential clinical utility of a new chemical entity. While direct data for this compound is currently lacking, the experimental protocols detailed in this guide provide a clear roadmap for its determination. By conducting robust preclinical studies to ascertain its LD50 and ED50 across its spectrum of biological activities, and by comparing these findings with the established therapeutic indices of existing drugs, researchers can effectively assess the promise of this compound as a potential therapeutic agent. The provided workflows and hypothetical pathway serve as conceptual frameworks to guide this investigative process.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. oecd.org [oecd.org]
- 5. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
benchmarking the performance of 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives in specific assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Thiosemicarbazide Derivatives
This guide provides a comparative analysis of the biological performance of several 4-(3-Chlorophenyl)-3-thiosemicarbazide derivatives in specific assays, supported by experimental data from recent studies. The data is presented to facilitate objective evaluation against alternative compounds, with detailed methodologies for key experiments to ensure reproducibility.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative performance of various this compound derivatives and related compounds in antibacterial, anthelmintic, and anticancer assays.
Antibacterial Activity
The antibacterial efficacy of the derivatives was primarily evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Derivative Name | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 1 | 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 1.95 | >1000 | [1] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 3.9 | >1000 | [1] | ||
| Staphylococcus epidermidis ATCC 12228 | 1.95 | 15.63 | [1] | ||
| Micrococcus luteus ATCC 10240 | 1.95 | 15.63 | [1] | ||
| Bacillus cereus ATCC 10876 | 1.95 | 15.63 | [1] | ||
| 2 | N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Staphylococcus aureus | 125 | - | [2] |
| Pseudomonas aeruginosa | 250 | - | [2] | ||
| Bacillus subtilis | 125 | - | [2] |
Note: A lower MIC/MBC value indicates higher antibacterial activity.
Anthelmintic Activity
The anthelmintic potential was assessed against the nematode Rhabditis sp., with the key performance metric being the Lethal Concentration 50 (LC50).
Table 2: Anthelmintic Activity of this compound Derivatives
| Compound | Derivative Name | Organism | LC50 (mg/mL) | Reference |
| 1 | 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Rhabditis sp. | 14.77 | [1] |
| 3 | 4-(3-Chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Rhabditis sp. | 0.37 | [1] |
Note: A lower LC50 value indicates higher anthelmintic activity.
Anticancer Activity
The in vitro anticancer activity was determined using the MTT assay on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic potential.
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Derivative Name | Cell Line | IC50 (µM) | Reference |
| 4 | 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide | MCF-7 (Breast Cancer) | Not specified, but highest cytotoxicity among tested compounds | [3] |
| 5 | 1-(3-Chlorophenyl)-4-(4-fluorophenoxy)acetylthiosemicarbazide | LNCaP (Prostate Cancer) | >100 | [4] |
Note: A lower IC50 value indicates higher anticancer activity.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure transparency and facilitate the replication of the presented findings.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
-
A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The thiosemicarbazide derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC and MBC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
For MBC determination, an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC.
-
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiosemicarbazide derivatives.
-
A control group with vehicle (e.g., DMSO) treated cells is also included.
-
The plates are incubated for 48-72 hours.
-
-
MTT Incubation:
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using Graphviz, illustrate the experimental workflows and a key signaling pathway relevant to the anticancer activity of thiosemicarbazide derivatives.
References
comparative analysis of the spectroscopic data of different thiosemicarbazide isomers
A Comparative Spectroscopic Guide to Thiosemicarbazide Isomers and Their Derivatives
This guide provides a comparative analysis of the spectroscopic data of thiosemicarbazide and its derivatives, particularly thiosemicarbazones, which exhibit significant isomerism. For researchers, scientists, and drug development professionals, understanding the distinct spectroscopic signatures of these isomers is crucial for structural elucidation, reaction monitoring, and establishing structure-activity relationships. This document summarizes key quantitative data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides detailed experimental protocols, and illustrates the analytical workflow.
Isomerism in Thiosemicarbazones
Thiosemicarbazones are formed by the condensation of thiosemicarbazide with aldehydes or ketones.[1][2] Due to the restricted rotation around the carbon-nitrogen double bond (C=N), these molecules primarily exhibit E/Z (or syn/anti) isomerism. The stability and formation of these isomers depend on the substituents and solvent conditions.[3] Spectroscopic techniques are powerful tools for distinguishing between these isomeric forms, often by probing the intramolecular hydrogen bonding and electronic environment differences.[3][4]
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for distinguishing between thiosemicarbazone isomers. The data is compiled from various experimental studies.
Table 1: Comparative ¹H NMR Data for Thiosemicarbazone Isomers
¹H NMR is particularly effective for isomer identification. The chemical shift of the N-H protons is highly diagnostic; the hydrazinic proton (N²-H) in the syn (or Z) isomer often appears significantly downfield compared to the anti (or E) isomer due to intramolecular hydrogen bonding.[3][4]
| Compound/Isomer Type | Proton | Solvent | Chemical Shift (δ, ppm) | Reference |
| 2-Pyridyl Thiosemicarbazone (syn isomer) | N³-H | DMSO-d₆ | ~14.0 | [3] |
| 2-Pyridyl Thiosemicarbazone (anti isomer) | N³-H | DMSO-d₆ | ~11.6 | [3] |
| Aromatic Aldehyde Derivatives (E isomer) | N²-H | - | > 11.0 | [4] |
| Aryl Alkyl Ketone Derivatives (E isomer) | N²-H | - | 10.2 - 10.6 | [4] |
| General Thiosemicarbazones | N=CH | DMSO-d₆ | 7.01 - 8.11 | [5] |
| General Thiosemicarbazones | NH₂ | DMSO-d₆ | 8.10 - 8.20 (often two broad singlets) | [2][5] |
| Hydrazinic Proton (General) | NH | DMSO-d₆ | 11.45 - 11.85 | [5][6] |
Table 2: Comparative ¹³C NMR Data for Thiosemicarbazones
¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the azomethine (C=N) and thiocarbonyl (C=S) carbons are of particular interest.
| Compound/Isomer Type | Carbon | Solvent | Chemical Shift (δ, ppm) | Reference |
| MPNPAT | C=N | DMSO-d₆ | 144.11 | [6] |
| MPNPAT | C=S | DMSO-d₆ | 176.50 | [6] |
*MPNPAT: (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl)allylidene) thiosemicarbazide
Table 3: Comparative FT-IR Data for Thiosemicarbazide and Derivatives
Infrared spectroscopy helps identify key functional groups. The positions of N-H, C=N, and C=S stretching vibrations can offer clues about the molecular structure and bonding environment. In thiosemicarbazide, N-H stretching vibrations appear around 3100-3500 cm⁻¹.[7][8]
| Compound/Functional Group | Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Reference |
| Thiosemicarbazide | νₐ(NH₂) | IR | ~3400 | [7] |
| Thiosemicarbazide | ν(NH) | IR | ~3170 | [7] |
| Thiosemicarbazide | δ(NH₂) | IR | ~1630 | [7] |
| Chromone-based Thiosemicarbazones | ν(NH) | FT-IR | 3125 - 3294 | [9] |
| Chromone-based Thiosemicarbazones | ν(C=N) | FT-IR | 1539 - 1543 | [9] |
| Chromone-based Thiosemicarbazones | ν(C=S) | FT-IR | 1212 - 1256 | [9] |
| General Thiosemicarbazones | ν(NH₂) | KBr | 3391, 3232 | [5] |
Table 4: Comparative UV-Vis Absorption Data
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the maximum absorption wavelength (λ_max) is sensitive to the electronic structure and conjugation, which can differ between isomers.
| Compound/Class | Solvent | λ_max (nm) | Reference |
| Thiosemicarbazide | Alcohol | 244, 280 | [10] |
| Thiosemicarbazide Anion Sensors | DMSO | Varies with anion binding | [11] |
| Coumarin-based Thiosemicarbazones | - | Varies (Calculated) | [12] |
| Thiosemicarbazone Photoswitches (E-isomers) | Varies | Varies | [13] |
| Thiosemicarbazone Photoswitches (Z-isomers) | Varies | Often blue-shifted vs. E-isomer | [13] |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400, 500, or 600 MHz NMR spectrometer.[2][14]
-
Sample Preparation : Dissolve approximately 5-10 mg of the thiosemicarbazone sample in 0.5-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its excellent solvating power for these compounds.[3][5]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3] For distinguishing isomers, 2D NMR experiments like NOESY can be employed to confirm spatial proximity of protons.[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : An FT-IR spectrometer, such as a Perkin-Elmer model.[6]
-
Sample Preparation : Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.
-
Data Acquisition : Record the spectrum in the range of 4000–400 cm⁻¹.[16] The data is reported in wavenumbers (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., methanol, DMSO, ethanol) in a quartz cuvette.[2][11]
-
Data Acquisition : Scan the sample over a wavelength range of approximately 200–800 nm. Record the wavelengths of maximum absorbance (λ_max).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic characterization of thiosemicarbazone isomers.
References
- 1. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives [mdpi.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08530B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Proper Disposal of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Guide for Laboratory Professionals
Disclaimer: The following disposal procedures are based on information for structurally similar compounds, including 4-(4-Chlorophenyl)-3-thiosemicarbazide and thiosemicarbazide. No specific Safety Data Sheet (SDS) for 4-(3-Chlorophenyl)-3-thiosemicarbazide was available at the time of this writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance.
Immediate Safety and Handling Precautions
This compound is anticipated to be toxic if swallowed, similar to its analogues.[1][2][3] Therefore, stringent safety measures must be in place before handling and disposal.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, additional protective clothing may be necessary.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is essential.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., skull and crossbones for acute toxicity).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.[4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4]
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (consult your EHS for recommendations) and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department immediately.
-
Quantitative Data
No specific quantitative data for disposal (e.g., concentration limits) for this compound is readily available. The following table is a template that should be populated with institution-specific or regulatory limits.
| Parameter | Value | Source/Regulation |
| Reportable Quantity (RQ) | To be determined by local/national regulations | EHS/Regulatory |
| Permissible Exposure Limit (PEL) | Not established | OSHA |
| Concentration for Landfill | Prohibited | EPA/Local |
Experimental Protocols
The recommended disposal protocol is based on established safety guidelines for handling toxic chemical waste:
Protocol: Chemical Waste Segregation and Disposal
-
Objective: To safely collect and dispose of this compound waste.
-
Materials:
-
Labeled hazardous waste container
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
-
Spill kit
-
-
Procedure:
-
All handling of this compound, including weighing and transfer, must be conducted within a chemical fume hood.
-
All solid waste contaminated with the compound is to be placed in the designated hazardous waste container.
-
Once the experiment is complete, or the waste container is full, securely seal the container.
-
Store the container in the satellite accumulation area.
-
Log the waste container in the institutional chemical waste inventory system.
-
Request a waste pickup from the EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(3-Chlorophenyl)-3-thiosemicarbazide
This guide provides crucial safety and logistical information for the handling and disposal of 4-(3-Chlorophenyl)-3-thiosemicarbazide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of thiosemicarbazide compounds.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Safety goggles or a face shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1][3][4] |
| Body Protection | Laboratory coat | A lab coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to prevent inhalation of dust particles.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
2. Weighing and Aliquoting:
-
Handle the solid compound in a designated area, such as a balance enclosure or fume hood, to contain any dust.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. During Experimentation:
-
Keep all containers with the compound tightly sealed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Do not eat, drink, or smoke in the laboratory.[5]
4. Post-Experiment:
-
Decontaminate the work area thoroughly with an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the compound.[2]
Figure 1. A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Solid Waste:
-
Contaminated materials such as gloves, bench paper, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
-
Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.
3. Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[4]
Figure 2. A decision diagram for the selection of appropriate Personal Protective Equipment (PPE) when handling this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. nj.gov [nj.gov]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
